3-Methyl-2-buten-1-OL
Description
Properties
IUPAC Name |
3-methylbut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAYTHWZCLXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Record name | 3-METHYLBUT-2-EN-1-OL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2027206 | |
| Record name | 3-Methyl-2-buten-1-ol | |
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Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an alcoholic odor; [OECD SIDS: IUCLID Data Set], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid; fresh, fruity, green, slight lavender aroma | |
| Record name | 3-Methyl-2-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Prenol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 3-METHYLBUT-2-EN-1-OL | |
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| Record name | 3-Methyl-2-buten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
138.00 to 174.00 °C. @ 760.00 mm Hg, 140 °C | |
| Record name | Prenol | |
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| Record name | 3-METHYLBUT-2-EN-1-OL | |
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Flash Point |
50 °C c.c. | |
| Record name | 3-METHYLBUT-2-EN-1-OL | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 17 (good), Insoluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | 3-METHYLBUT-2-EN-1-OL | |
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| Record name | 3-Methyl-2-buten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1, 0.844-0.852 | |
| Record name | 3-METHYLBUT-2-EN-1-OL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | 3-Methyl-2-buten-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
| Record name | 3-METHYLBUT-2-EN-1-OL | |
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Vapor Pressure |
1.05 [mmHg], Vapor pressure, Pa at 20 °C: 140 | |
| Record name | 3-Methyl-2-buten-1-ol | |
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| Record name | 3-METHYLBUT-2-EN-1-OL | |
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CAS No. |
556-82-1 | |
| Record name | 3-Methyl-2-buten-1-ol | |
| Source | CAS Common Chemistry | |
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| Record name | Prenol | |
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| Record name | Prenol | |
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| Record name | 2-Buten-1-ol, 3-methyl- | |
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| Record name | 3-Methyl-2-buten-1-ol | |
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| Record name | 3-methylbut-2-en-1-ol | |
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| Record name | 3-METHYLBUT-2-EN-1-OL | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-59.3 °C | |
| Record name | 3-METHYLBUT-2-EN-1-OL | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-2-buten-1-ol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-methyl-2-buten-1-ol, also known as prenol. The information is curated to support research, development, and application of this versatile compound.
Core Properties of this compound
This compound is a colorless liquid with a characteristic alcoholic odor.[1] It is a naturally occurring compound found in various plants, including pine trees, and is also considered an endogenous metabolite.[2][3][4][5] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C5H10O | [6] |
| Molecular Weight | 86.13 g/mol | [6][7][8] |
| Appearance | Colorless liquid | [1][9] |
| Odor | Alcoholic, phenolic, metallic | [1][10] |
| Density | 0.848 g/mL at 25 °C | [7][9] |
| Boiling Point | 140 °C | [7][9] |
| Flash Point | 43 °C | [9] |
| Refractive Index | n20/D 1.443 | [7] |
| Solubility in Water | Reasonably soluble | [11] |
| SMILES String | C\C(C)=C\CO | [7][8] |
| InChI Key | ASUAYTHWZCLXAN-UHFFFAOYSA-N | [7][8] |
Chemical Structure
This compound is a primary alcohol with a double bond between the second and third carbon atoms. The presence of both a hydroxyl group and a carbon-carbon double bond makes it a reactive and versatile molecule in organic synthesis.
Structural Representation:
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis, purification, and analysis of this compound. Below are representative methodologies for key experimental procedures.
Synthesis of this compound via the Isoprene Method
The synthesis from isoprene is a common industrial method.[9] It involves the chlorination of isoprene, followed by esterification and subsequent saponification.
Experimental Workflow: Synthesis from Isoprene
Caption: Workflow for the synthesis and purification of this compound from isoprene.
Protocol:
-
Chlorination: Isoprene is reacted with concentrated hydrochloric acid to produce prenyl chloride.
-
Esterification: The resulting prenyl chloride is then reacted with sodium acetate to form prenyl acetate.
-
Saponification: The prenyl acetate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, to yield crude this compound.
-
Purification: The crude product is purified by fractional distillation to obtain the final, high-purity compound.
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying this compound from reaction byproducts and unreacted starting materials, especially when the boiling points of the components are close.
Protocol:
-
The crude this compound is placed in a round-bottom flask with a few boiling chips.
-
A fractionating column is attached to the flask, followed by a condenser and a collection flask.
-
The apparatus is heated, and the temperature is carefully monitored.
-
The fraction that distills over at the boiling point of this compound (approximately 140 °C at atmospheric pressure) is collected.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5, is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning a mass range of, for example, 35-300 amu).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
¹H NMR (in CDCl₃):
-
The spectrum will show characteristic peaks for the methyl protons, the methylene protons adjacent to the hydroxyl group, the vinyl proton, and the hydroxyl proton.
¹³C NMR (in CDCl₃):
-
The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the double bond.
Biological Significance and Signaling Pathways
This compound, or prenol, is a key intermediate in the Isoprenoid Alcohol (IPA) Pathway , a synthetic biological pathway designed for the production of isoprenoids.[2][3] Isoprenoids are a large and diverse class of naturally occurring organic chemicals with a wide range of applications, including pharmaceuticals, biofuels, and fragrances.
The IPA pathway offers an alternative to the native mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways for isoprenoid synthesis. In the IPA pathway, central carbon metabolites are converted to isoprenoid alcohols like prenol, which are then phosphorylated to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Isoprenoid Alcohol (IPA) Pathway
Caption: The Isoprenoid Alcohol (IPA) pathway, highlighting the central role of this compound (prenol).
References
- 1. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]
- 2. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis | Semantic Scholar [semanticscholar.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-buten-1-ol, also known as prenol, is a simple five-carbon isoprenoid alcohol. It is a volatile organic compound with a characteristic fruity odor. As a fundamental building block in the vast family of terpenoids, this compound and its derivatives play crucial roles in various biological processes and have significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed experimental protocols for its study.
Natural Occurrence of this compound
This compound is widely distributed in nature, having been identified in a variety of plants, microorganisms, and insects. In plants, it contributes to the characteristic aroma of many fruits, flowers, and essential oils. In insects, it can function as a pheromone component.
Occurrence in Plants
This compound has been detected in numerous plant species. Its concentration can vary significantly depending on the plant part, developmental stage, and environmental conditions.
| Plant Source | Part | Concentration | Reference(s) |
| Hops (Humulus lupulus) | Dried Cones | up to 0.15% (of a related isomer, 2-methyl-3-buten-2-ol) | [1] |
| Raspberry (Rubus idaeus) | Fruit | 0.01 - 0.1 µg/g | [2][3] |
| Tomato (Solanum lycopersicum) | Fruit | Present (quantification of the related 3-methyl-2-butenal) | [4][5][6] |
| Citrus Fruits | Peel | Present | [7][8][9][10][11] |
| Angelica gigas | - | Reported | [12] |
| Rhodiola crenulata | - | Reported | [12] |
Occurrence in Microorganisms
Engineered microorganisms, particularly Escherichia coli, have been successfully used for the biotechnological production of this compound.
| Microorganism | Production Titer | Reference(s) |
| Escherichia coli (engineered) | up to 526 mg/L | [13] |
| Escherichia coli (engineered) | 0.2 g/L (~80% prenol) | [14][15] |
Occurrence in Insects
This compound and its derivatives can act as alarm pheromones or components of aggregation pheromones in various insect species.
| Insect Species | Function | Relative Abundance | Reference(s) |
| Africanized Honeybees (Apis mellifera scutellata) | Alarm Pheromone Component (as 3-methyl-2-buten-1-yl acetate) | 0-38% of isoamyl acetate | [14] |
| Polygraphus bark beetles | Aggregation Pheromone | Present | [16] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.
The Mevalonate (MVA) Pathway
The MVA pathway is active in the cytoplasm of plants, as well as in animals, fungi, and archaea. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP, which can then be isomerized to DMAPP.
Figure 1. The Mevalonate (MVA) Pathway.
The Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants and in most bacteria. It starts from pyruvate and glyceraldehyde 3-phosphate to produce both IPP and DMAPP.
Figure 2. The Methylerythritol 4-Phosphate (MEP) Pathway.
Conversion of DMAPP to this compound
The final step in the biosynthesis of this compound is the dephosphorylation of its immediate precursor, DMAPP. This reaction is catalyzed by various phosphatases, including members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase family. These enzymes cleave the pyrophosphate group from DMAPP, releasing this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and study of the biosynthesis of this compound.
Figure 3. Experimental workflow for extraction and analysis.
Extraction and Quantification of this compound from Plant Material
This protocol describes the extraction of volatile compounds, including this compound, from a plant matrix using steam distillation, followed by quantification using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fresh or dried plant material (e.g., hop cones, raspberry fruit)
-
Distilled water
-
Steam distillation apparatus
-
Clevenger-type receiver
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME device with a suitable fiber (e.g., PDMS/DVB)
-
This compound analytical standard
-
Internal standard (e.g., 1-octanol)
-
Organic solvent (e.g., hexane)
Procedure:
-
Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g) and place it in the boiling flask of the steam distillation apparatus. Add distilled water to cover the material.
-
Steam Distillation: Assemble the steam distillation apparatus with a Clevenger-type receiver. Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds. The steam and volatiles will then condense and be collected in the receiver. Continue the distillation for a set period (e.g., 2-3 hours) until no more oil is collected.[1][3][4][13][17]
-
Essential Oil Collection: After distillation, carefully collect the essential oil layer from the Clevenger apparatus. Dry the oil over anhydrous sodium sulfate.
-
Sample Preparation for GC-MS: Prepare a stock solution of the this compound standard and the internal standard in hexane. Prepare a calibration curve by making a series of dilutions of the standard stock solution, each containing a constant concentration of the internal standard. Prepare the essential oil sample for analysis by diluting a known volume in hexane containing the internal standard.
-
SPME-GC-MS Analysis: Place a known volume of the prepared sample (or standard) into a headspace vial. Expose the SPME fiber to the headspace of the vial for a defined time and temperature (e.g., 30 min at 60°C).[16] Retract the fiber and inject it into the GC-MS inlet for thermal desorption.
-
GC-MS Parameters: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program could be: initial temperature of 40°C for 2 min, then ramp at 5°C/min to 250°C and hold for 5 min.[1][17] Set the mass spectrometer to scan in the range of m/z 35-350. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 71, 55, 41) and the internal standard.
-
Quantification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard. Construct a calibration curve by plotting the ratio of the peak area of the standard to the internal standard against the concentration. Use this curve to determine the concentration of this compound in the essential oil sample.
Nudix Hydrolase Enzyme Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of a Nudix hydrolase on DMAPP, based on the malachite green method which detects the release of inorganic pyrophosphate (PPi) or phosphate (Pi).
Materials:
-
Purified Nudix hydrolase
-
Dimethylallyl diphosphate (DMAPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Inorganic pyrophosphatase (if detecting PPi)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green in water
-
Solution B: 4.2% Ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%.
-
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard solution in the assay buffer (e.g., 0 to 50 µM).
-
Set up Enzyme Reaction: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a known concentration of DMAPP (e.g., 100 µM), and inorganic pyrophosphatase (if needed).
-
Initiate Reaction: Add the purified Nudix hydrolase to the reaction mixture to start the reaction. Include a negative control without the enzyme.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Working Reagent. This reagent will form a colored complex with the released phosphate. Allow the color to develop for 15-20 minutes at room temperature.[18][19][20][21]
-
Measure Absorbance: Measure the absorbance of each well at 620-660 nm using a microplate reader.[18][20]
-
Calculate Activity: Subtract the absorbance of the no-enzyme control from the sample readings. Use the phosphate standard curve to determine the amount of phosphate released. Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of enzyme).
In Vivo Isotopic Labeling Study
This protocol outlines a method to investigate the biosynthesis of this compound in a microorganism, such as E. coli, using ¹³C-labeled glucose.
Materials:
-
Engineered E. coli strain capable of producing this compound
-
Minimal medium (e.g., M9 medium)
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)
-
Unlabeled glucose
-
Shaking incubator
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate)
-
GC-MS instrument
Procedure:
-
Pre-culture: Grow a pre-culture of the E. coli strain overnight in minimal medium containing unlabeled glucose.
-
Labeling Experiment: Inoculate fresh minimal medium containing a known concentration of ¹³C-labeled glucose with the pre-culture. Also, set up a control culture with unlabeled glucose. Grow the cultures under controlled conditions (e.g., 37°C, 200 rpm).[22][23][24]
-
Sampling: At different time points during growth, collect samples from both the labeled and unlabeled cultures.
-
Metabolite Extraction: Separate the cells from the culture medium by centrifugation. Extract the intracellular and extracellular metabolites. For volatile compounds like this compound, a liquid-liquid extraction of the culture supernatant with a solvent like ethyl acetate can be performed.
-
GC-MS Analysis: Analyze the extracted metabolites by GC-MS. The mass spectrometer will detect the mass shift in this compound and its biosynthetic intermediates due to the incorporation of ¹³C atoms.
-
Data Analysis: By analyzing the mass isotopomer distribution in this compound, you can deduce the labeling pattern and trace the flow of carbon from glucose through the biosynthetic pathway. This information can confirm the activity of the MEP or MVA pathway in the production of this compound.[15][25][26]
Conclusion
This compound is a naturally occurring isoprenoid with a widespread distribution in the biological world. Its biosynthesis is intricately linked to the central isoprenoid precursor pathways, MVA and MEP. The methodologies detailed in this guide provide a robust framework for researchers to extract, quantify, and study the biosynthesis of this important molecule. A deeper understanding of its natural occurrence and biosynthesis will pave the way for its enhanced production through metabolic engineering and its broader application in various industries.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Polyphenol Profile from Citrus Peel Obtained by Natural Deep Eutectic Solvent/Ultrasound Extraction [mdpi.com]
- 10. Extraction and quantification of polyphenols from kinnow (Citrus reticulate L.) peel using ultrasound and maceration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and antimicrobial activities and UPLC-ESI-MS/MS polyphenolic profile of sweet orange peel extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. eubopen.org [eubopen.org]
- 20. interchim.fr [interchim.fr]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. pubcompare.ai [pubcompare.ai]
- 23. m.youtube.com [m.youtube.com]
- 24. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-2-buten-1-ol
Audience: Researchers, scientists, and drug development professionals Compound: 3-Methyl-2-buten-1-ol (Prenol) Molecular Formula: C₅H₁₀O Molecular Weight: 86.13 g/mol Structure:
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols and data analysis are presented to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 5.41 | t (triplet) | 7.1 | 1H | =CH- |
| 4.15 | d (doublet) | 7.1 | 2H | -CH₂OH |
| 1.74 | s (singlet) | - | 3H | =C(CH₃)₂ |
| 1.68 | s (singlet) | - | 3H | =C(CH₃)₂ |
| 1.58 | s (singlet) | - | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 138.8 | C3: =C (CH₃)₂ |
| 122.9 | C2: =C H- |
| 58.9 | C1: C H₂OH |
| 25.8 | C5: =C(C H₃)₂ |
| 17.9 | C4: =C(C H₃)₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3330 | Strong, Broad | O-H stretch (alcohol) |
| 2975, 2915, 2870 | Medium-Strong | C-H stretch (alkane) |
| 1675 | Medium | C=C stretch (alkene) |
| 1450 | Medium | C-H bend (alkane) |
| 1375 | Medium | C-H bend (gem-dimethyl) |
| 1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 86 | 20 | [M]⁺ (Molecular Ion) |
| 71 | 100 | [M - CH₃]⁺ |
| 55 | 25 | [C₄H₇]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.0 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2.0 seconds
-
Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Instrument: Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory.[1]
-
Mode: Transmittance
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Mass Spectrometry
Sample Introduction: The volatile liquid sample was introduced via direct injection into the gas chromatograph (GC) inlet, which was coupled to the mass spectrometer.
Data Acquisition:
-
Instrument: Agilent GC-MS system.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35 - 200
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for an unknown compound, such as this compound, is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis and structure elucidation.
References
A Comprehensive Technical Guide to the Solubility and Stability of 3-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-buten-1-ol, also known as prenol, is a primary alcohol and a fundamental building block in the biosynthesis of isoprenoids. Its utility in the synthesis of pharmaceuticals, fragrances, and other fine chemicals necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and development. This guide includes quantitative solubility data, a review of its stability under various conditions, and detailed experimental protocols for in-house assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Alcoholic, fruity | [1] |
| Boiling Point | 140 °C | |
| Melting Point | -59.3 °C | [1] |
| Density | 0.848 g/mL at 25 °C | |
| Flash Point | 43 °C | [2] |
| logP | 0.91 | [1] |
Solubility Profile
This compound exhibits favorable solubility in a range of common laboratory solvents due to its relatively short carbon chain and the presence of a polar hydroxyl group capable of hydrogen bonding.
Aqueous Solubility
The solubility of this compound in water is well-documented.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 170 g/L (17 g/100 mL) | [2][3] |
Organic Solvent Solubility
Based on its chemical structure and the available information, the following qualitative solubility profile can be inferred:
| Solvent Class | Representative Solvents | Expected Solubility |
| Alcohols | Methanol, Ethanol | Miscible |
| Ketones | Acetone | Miscible |
| Ethers | Diethyl ether | Miscible |
| Esters | Ethyl acetate | Miscible |
| Halogenated Hydrocarbons | Dichloromethane | Miscible |
| Aromatic Hydrocarbons | Toluene | Soluble to Miscible |
| Aliphatic Hydrocarbons | Hexane | Soluble |
Note: "Miscible" implies solubility in all proportions.
Stability Profile
The stability of this compound is influenced by temperature, pH, light exposure, and the presence of oxidizing agents.
Thermal Stability
An experimental study on the thermal decomposition of 3-methyl-3-buten-1-ol (an isomer of this compound) in an m-xylene solution was conducted in the temperature range of 513.15 K to 563.15 K (240 °C to 290 °C)[5][6]. The primary decomposition products were identified as formaldehyde and isobutene, formed via a six-membered cyclic transition state[5]. While this study is on an isomer, it provides valuable insight into the potential thermal degradation pathways. For this compound itself, it is generally considered stable at ambient temperatures. One supplier, Selleck Chemicals, indicates that the product is stable for at least one month at room temperature during shipping.
Oxidative Stability
This compound is susceptible to oxidation. It is reported to be incompatible with strong oxidizing agents[7]. An acid-catalyzed heterogeneous reaction with hydrogen peroxide has been shown to occur, leading to the formation of organic hydroperoxides, which can further rearrange to form acetone and acetaldehyde[8].
pH Stability
The stability of this compound can be affected by pH. In acidic media, it can be converted to 2-methyl-3-buten-2-ol and isoprene[8]. The hydroxyl group can be protonated under strongly acidic conditions, facilitating dehydration or rearrangement reactions. Under neutral and moderately basic conditions, it is expected to be relatively stable.
Photochemical Stability
Specific studies on the photochemical stability of this compound are not extensively documented in the readily available literature. However, as an unsaturated alcohol, it has the potential to undergo photochemical reactions, such as photo-oxidation or isomerization, upon exposure to UV light.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Place the vial in a shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solute to settle. To ensure complete removal of undissolved material, centrifuge the sample. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a calibration curve from the analytical response of the standard solutions. Use the response of the saturated solution to determine its concentration from the calibration curve. The solubility is reported in units such as g/L or mol/L.
Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is a standard method for determining the thermal stability of a substance.
Caption: Workflow for Thermal Stability Assessment using TGA.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions. Set the desired atmosphere (e.g., inert nitrogen or reactive air) and a constant flow rate.
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound into a tared TGA pan.
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C). Continuously monitor and record the sample's mass as a function of temperature.
-
Data Interpretation: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability. This is often determined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Logical Relationships in Solubility and Stability
The interplay of molecular structure and external factors governs the solubility and stability of this compound.
Caption: Factors Influencing Solubility and Stability.
Conclusion
This compound is a versatile chemical with a favorable solubility profile, being reasonably soluble in water and miscible with most common organic solvents. Its stability is a key consideration for its storage and application. It is susceptible to thermal degradation at elevated temperatures and can undergo oxidation, particularly in the presence of strong oxidizing agents or under acidic conditions with peroxides. While specific data on its photochemical and broad pH stability are limited, its chemical structure suggests a potential for reactivity under certain conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct their own detailed assessments of solubility and stability, ensuring the successful application of this compound in their research and development endeavors.
References
- 1. This compound | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound (Prenol) [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-METHYL-3-BUTEN-1-OL | 763-32-6 [chemicalbook.com]
- 8. Acid-catalyzed heterogeneous reaction of this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 3-Methyl-2-buten-1-ol and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyl-2-buten-1-ol and its isomers, focusing on their chemical properties, synthesis, and biological significance. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Introduction to this compound and its Isomers
This compound, commonly known as prenol, is a simple isoprenoid alcohol. It is a naturally occurring compound found in a variety of plants, including citrus fruits, cranberries, and hops.[1] Prenol and its isomers are of significant interest due to their roles as key intermediates in the biosynthesis of a vast array of natural products, including vitamins, hormones, and other essential biomolecules.[2] They also find applications in the fragrance industry, as precursors for the synthesis of pyrethroid pesticides, and are being explored as potential biofuels.[3][4]
The molecular formula for this compound is C5H10O. This formula allows for a number of structural and stereoisomers, each with unique properties and potential applications. This guide will focus on the most prominent unsaturated alcohol isomers of C5H10O.
Physicochemical Properties of Isomers
The isomers of this compound exhibit a range of physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.
Table 1: General and Physical Properties of C5H10O Unsaturated Alcohol Isomers
| Property | This compound (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) | 2-Methyl-3-buten-2-ol | (E)-2-Methyl-2-buten-1-ol | 3-Methyl-3-buten-2-ol |
| CAS Number | 556-82-1 | 763-32-6 | 115-18-4 | 4675-87-0 | 10473-14-0 |
| Molecular Weight ( g/mol ) | 86.13 | 86.13 | 86.13 | 86.13 | 86.13 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | - |
| Boiling Point (°C) | 140 | 130-132 | 98-99 | 137 | - |
| Melting Point (°C) | -59 | - | -43 | - | - |
| Density (g/mL at 25°C) | 0.848 | 0.853 | 0.824 | - | - |
| Refractive Index (n20/D) | 1.443 | 1.433 | 1.416 | - | - |
| Solubility in Water | 17 g/100 mL (20°C) | Soluble | Soluble | - | - |
| Flash Point (°C) | 43 | 36 | 13 | - | - |
Table 2: Spectral Data of C5H10O Unsaturated Alcohol Isomers
| Isomer | 1H NMR | 13C NMR | IR Spectra | Mass Spectra |
| This compound (Prenol) | Available | Available | Available | Available |
| 3-Methyl-3-buten-1-ol (Isoprenol) | Available | Available | Available | Available |
| 2-Methyl-3-buten-2-ol | Available | - | Available | Available |
| (E)-2-Methyl-2-buten-1-ol | - | - | - | Available |
| 3-Methyl-3-buten-2-ol | Available | Available | Available | Available |
Note: Detailed spectral data can be found in various online databases such as the NIST WebBook and SpectraBase.
Experimental Protocols: Synthesis of Isomers
The synthesis of these isomers can be achieved through various established organic chemistry reactions. Below are detailed protocols for the synthesis of key isomers.
Synthesis of this compound (Prenol) from Isoprene
This method involves the chlorination of isoprene followed by esterification and saponification.[5][6]
Workflow for the Synthesis of Prenol from Isoprene
Caption: Synthesis of Prenol from Isoprene.
Protocol:
-
Chlorination: Isoprene is reacted with concentrated hydrochloric acid to produce prenyl chloride. The reaction temperature and time are critical factors to control the selectivity of the reaction.
-
Esterification: The resulting prenyl chloride is then reacted with a carboxylate salt, such as sodium acetate, to form the corresponding prenyl ester.
-
Saponification: The prenyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield this compound (prenol).
-
Purification: The final product is purified by distillation.
Synthesis of 2-Methyl-3-buten-2-ol via Grignard Reaction
This is a classic method for the formation of a tertiary alcohol from a ketone and a Grignard reagent.[7][8]
Workflow for the Grignard Synthesis of 2-Methyl-3-buten-2-ol
Caption: Grignard Synthesis of a Tertiary Alcohol.
Protocol:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with vinyl bromide in anhydrous diethyl ether to form vinylmagnesium bromide.
-
Grignard Addition: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of acetone.
-
Acidic Workup: The resulting tertiary alkoxide is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute sulfuric acid) to protonate the alkoxide and yield 2-methyl-3-buten-2-ol.
-
Purification: The product is isolated by extraction and purified by distillation.
Biological Activity and Signaling Pathways
Prenol and its isomers are integral to the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic chemicals. The biosynthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.
The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways
These pathways are central to the production of isoprenoid precursors. Prenol and isoprenol can be biosynthesized from DMAPP and IPP, respectively.
Simplified Biosynthesis of Prenol and Isoprenol
Caption: Biosynthesis of Prenol and Isoprenol.
Pharmacological and Toxicological Profile
The pharmacological activities of these small molecules are an area of active research. Prenol and its derivatives have been investigated for their antioxidant, anti-inflammatory, and anticancer properties.[2] However, comprehensive toxicological data for all isomers is not yet available. Unsaturated aliphatic alcohols, as a class, can exhibit toxicity, and their metabolites may be more toxic than the parent compounds.[9][10] Further research is needed to fully characterize the safety and efficacy of these compounds for potential therapeutic applications.
Protein Prenylation: A crucial biological process that involves the attachment of isoprenoid moieties, such as farnesyl and geranylgeranyl groups (derived from IPP and DMAPP), to cysteine residues of proteins.[11][12][13][14][15] This post-translational modification is vital for the proper localization and function of numerous proteins, including those involved in cellular signaling, such as Ras GTPases.[12] The enzymes responsible for prenylation are therefore attractive targets for drug development, particularly in oncology.
Conclusion
The isomers of this compound represent a versatile class of compounds with a rich chemistry and diverse biological relevance. Their roles as key biosynthetic intermediates and their potential applications in various industries underscore the importance of continued research into their properties and synthesis. For drug development professionals, a thorough understanding of their synthesis, physicochemical properties, and biological activities is crucial for exploring their therapeutic potential and ensuring their safe application. The detailed protocols and compiled data in this guide serve as a valuable resource for furthering these research endeavors.
References
- 1. Prenol - Wikipedia [en.wikipedia.org]
- 2. Prenols: Structure, Classification, Biosynthesis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Isoprenol - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mmsl.cz [mmsl.cz]
- 11. researchgate.net [researchgate.net]
- 12. Prenylation - Wikipedia [en.wikipedia.org]
- 13. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein prenylation: molecular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyl-2-buten-1-ol via Prins Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-2-buten-1-ol, commonly known as prenol. The synthesis is a two-step process commencing with the acid-catalyzed Prins reaction of isobutylene and formaldehyde to yield 3-methyl-3-buten-1-ol (isoprenol). This intermediate is subsequently isomerized to the final product, this compound. This valuable alcohol finds applications in the synthesis of various fine chemicals and pharmaceutical intermediates, including pyrethroids.[1] The protocols described herein are based on established literature, offering guidance on catalyst selection, reaction conditions, and product isolation.
Introduction
The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene, is a versatile carbon-carbon bond-forming reaction.[2][3] In the context of this application, isobutylene and formaldehyde are reacted to form an unsaturated C5 alcohol. The initial product of this reaction is typically the terminal alkene, 3-methyl-3-buten-1-ol (isoprenol).[1][4] To obtain the thermodynamically more stable internal alkene, this compound (prenol), a subsequent isomerization step is necessary.[5][6] This two-step approach allows for the targeted synthesis of prenol, a key building block in organic synthesis.
Reaction Pathway
The overall synthesis involves two key transformations: the Prins reaction followed by isomerization.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction
This protocol describes the synthesis of the intermediate, 3-methyl-3-buten-1-ol, using a solid acid catalyst.
Materials:
-
Paraformaldehyde
-
Isobutylene
-
tert-Butanol (solvent)
-
HZSM-5 (Si/Al = 50) catalyst, modified with Cesium Dihydrogen Phosphate (CsH2PO4)
-
Supercritical CO2 (optional solvent)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer
-
Gas inlet and outlet valves
-
Temperature and pressure controls
-
Product collection system
Procedure:
-
Catalyst Preparation: The HZSM-5 catalyst can be modified with CsH2PO4 via impregnation.
-
Reactor Charging: The autoclave is charged with paraformaldehyde, tert-butanol (or can be performed in supercritical CO2), and the prepared catalyst.[7][8]
-
Reaction Execution: The reactor is sealed and purged with an inert gas. Isobutylene is then introduced to the desired pressure. The reaction mixture is heated to the target temperature (e.g., 170-200°C) and stirred for a specified duration (e.g., 4 hours).[7]
-
Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released. The liquid product is collected.
-
Purification: The crude product is purified by fractional distillation to isolate 3-methyl-3-buten-1-ol.
Protocol 2: Isomerization of 3-Methyl-3-buten-1-ol to this compound
This protocol details the conversion of the intermediate to the final product using a palladium catalyst.
Materials:
-
3-Methyl-3-buten-1-ol (from Protocol 1)
-
Palladium on carbon (Pd/C) or Palladium-based catalyst on a support (e.g., 0.5% Pd/Al2O3)
-
Solvent (e.g., a high-boiling alkane)
-
Hydrogen gas (for catalyst activation/reaction environment)
Equipment:
-
Glass reactor with a stirrer, condenser, and gas inlet
-
Heating mantle with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Fractional distillation setup
Procedure:
-
Catalyst Activation (if required): The palladium catalyst may require activation, for example, by reduction in a hydrogen stream at an elevated temperature.
-
Reaction Setup: The reactor is charged with 3-methyl-3-buten-1-ol, the solvent, and the palladium catalyst.
-
Reaction Execution: The mixture is heated to the desired temperature (e.g., 60-100°C) under a slow stream of hydrogen and stirred.[9] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
Solvent Removal and Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude this compound is then purified by fractional distillation.
Data Presentation
The following tables summarize representative quantitative data for the two-step synthesis process.
Table 1: Synthesis of 3-Methyl-3-buten-1-ol (Isoprenol) via Prins Reaction
| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutylene:Formaldehyde (molar ratio) | Solvent | Yield (%) | Reference |
| Phosphoric acid salt | 170-200 | Not specified | 5.6 | tert-Butanol | 65-87 | [7] |
| SnCl4/SiO2 | 100 | 2.2 | 3 | Dioxane | 55 | [7] |
| CsH2PO4-HZSM-5 | Not specified | Not specified | Not specified | Supercritical CO2 | 93.6 (selectivity) | [8] |
Table 2: Isomerization of 3-Methyl-3-buten-1-ol to this compound (Prenol)
| Catalyst | Temperature (°C) | Conversion of Isoprenol (%) | Selectivity to Prenol (%) | Yield of Prenol (%) | Reference |
| 0.5% Pd–0.05% Se–0.3% Ce/SiO2 | 60-100 | 45 | 93-94 | ~42 | [9] |
| 0.5% Pd/Al2O3 | 70 | Not specified | 94 | 66 | [9] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of the Prins reaction and the experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the Prins reaction and subsequent isomerization is a robust method for producing this important chemical intermediate. Careful control of reaction conditions and appropriate catalyst selection are paramount for achieving high yields and selectivities in both steps. The protocols and data presented in this document provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully perform this synthesis. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and sustainable production methods.
References
- 1. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
- 7. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]
- 8. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isoprene-Based Synthesis of 3-Methyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3-methyl-2-buten-1-ol, commonly known as prenol, utilizing isoprene as the primary starting material. Prenol is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, including pyrethroids and vitamins A and E.[1][2] Two primary synthetic routes commencing from isoprene are presented: a three-step method involving chlorination, esterification, and saponification, and a two-step method proceeding via direct esterification followed by hydrolysis. This document offers comprehensive experimental procedures, tabulated quantitative data for comparative analysis, and graphical representations of the reaction workflows to facilitate practical application in a research and development setting.
Introduction
This compound (prenol) is a key intermediate in the chemical industry, particularly in the synthesis of pyrethroid insecticides.[3] The utilization of isoprene, a readily available and cost-effective C5 olefin derived from petroleum cracking, presents an economically viable pathway for prenol production.[3] This document outlines two effective isoprene-based synthetic strategies. The first involves the chlorination of isoprene, followed by esterification and subsequent saponification, a method reported to achieve high overall yields.[4][5] The second approach involves the direct acid-catalyzed addition of a carboxylic acid to isoprene to form a prenyl ester, which is then hydrolyzed to yield prenol.[1] Both methods offer distinct advantages and are detailed herein to provide researchers with practical and reproducible protocols.
Method 1: Synthesis via Chlorination, Esterification, and Saponification
This method is a three-step process that begins with the chlorination of isoprene using concentrated hydrochloric acid. The resulting prenyl chloride is then converted to a prenyl ester, which is subsequently saponified to yield prenol. This route has been optimized to achieve a high overall yield of 84.39%.[4][5]
Reaction Pathway
References
- 1. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]
Application Notes and Protocols: 3-Methyl-2-buten-1-ol as a Precursor in Terpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-methyl-2-buten-1-ol (prenol) as a versatile precursor in the biological and chemical synthesis of terpenes and terpenoids. This document outlines key synthetic pathways, experimental procedures, and quantitative data to facilitate research and development in natural product synthesis, drug discovery, and biotechnology.
Introduction: The Role of this compound in Terpene Synthesis
Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. They are the primary constituents of the essential oils of many plants and flowers and serve a wide range of biological functions. In industrial applications, terpenes are valued for their aromatic properties, and as precursors for the synthesis of vitamins, pharmaceuticals, and other high-value chemicals.
This compound, also known as prenol, is a key five-carbon (C5) building block that serves as a fundamental precursor in both natural and engineered terpene biosynthesis pathways. Its isomer, 3-methyl-3-buten-1-ol (isoprenol), also plays a significant role. In biological systems, these alcohols can be converted into the universal terpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through enzymatic phosphorylation. These activated C5 units are then sequentially condensed to form the vast array of terpene skeletons.
Chemically, prenol and its derivatives are valuable starting materials for the synthesis of various terpenes, including commercially important molecules like linalool and geraniol. This document details both biological and chemical approaches to terpene synthesis using this compound as a starting point.
Biological Synthesis of Terpenes from this compound
The biological production of terpenes from simple feedstocks like glucose is a rapidly advancing field. An alternative and efficient strategy involves the use of C5 alcohols like prenol in engineered microorganisms. This approach, often termed the "isopentenol utilization pathway" (IUP), can bypass the complexities and regulatory bottlenecks of the native mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[1]
Signaling Pathway: The Isopentenol Utilization Pathway (IUP)
The IUP is a synthetic metabolic pathway engineered into microbial hosts, such as Escherichia coli, to convert exogenous prenol and isoprenol into IPP and DMAPP. This pathway typically involves two key enzymatic steps:
-
Monophosphorylation: A kinase, such as a promiscuous choline kinase, catalyzes the transfer of a phosphate group from ATP to this compound, forming isopentenyl monophosphate (IP).
-
Diphosphorylation: An isopentenyl phosphate kinase then further phosphorylates IP to yield isopentenyl diphosphate (IPP). An isomerase can then interconvert IPP and DMAPP.
These C5 diphosphate units are the universal building blocks for all terpenes and are subsequently utilized by downstream terpene synthases to produce a diverse range of terpene structures.
Experimental Protocol: Enzymatic Synthesis of Geraniol from Prenol
This protocol describes a one-pot, cell-free enzymatic cascade for the synthesis of geraniol from prenol. This method utilizes a series of purified enzymes to mimic and control the biological synthesis pathway.
Materials:
-
This compound (Prenol)
-
ATP (Adenosine triphosphate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
FAD
-
CoCl₂
-
Potassium phosphate buffer (pH 7.0)
-
Dithiothreitol (DTT)
-
Sodium fluoride (NaF)
-
Pamidronate
-
Hydroxyethylthiazole kinase (ThiM) from E. coli
-
Isopentenyl phosphate kinase (IPK) from Methanococcus vannielii
-
Isopentenyl diphosphate isomerase (IDI)
-
Geranyl diphosphate synthase (GPPS)
-
Geraniol synthase (GES)
-
Pyruvate kinase (for ATP regeneration)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube or reaction vessel, prepare the reaction mixture containing:
-
70 mM Potassium phosphate buffer (pH 7.0)
-
1 mM CoCl₂
-
1 mM DTT
-
20 mM NaF
-
1.5 mM NADH
-
60 µM FAD
-
0.5 mM Pamidronate
-
10 mM this compound
-
5 mM ATP
-
20 mM Phosphoenolpyruvate
-
Purified enzymes: ThiM, IPK, IDI, GPPS, GES, and pyruvate kinase at optimized concentrations.
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 12-24 hours with gentle agitation.
-
Extraction: After incubation, quench the reaction by adding an equal volume of cold organic solvent (e.g., hexane). Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Drying and Concentration: Carefully collect the organic layer and dry it over anhydrous sodium sulfate. The solvent can be evaporated under a gentle stream of nitrogen to concentrate the product.
-
Analysis: Analyze the extracted product by GC-MS to confirm the presence and quantify the yield of geraniol.
Data Presentation: Biocatalytic Terpene Production
| Precursor | Target Terpene | Microbial Host / Enzyme System | Titer/Yield | Reference |
| Isopentenols | Geraniol | E. coli with IUP | 750 mg/L | [2] |
| Glucose | Amorphadiene | Saccharomyces cerevisiae | > 40 g/L | [3][4] |
| Glucose | Pinene | Escherichia coli | 32 mg/L | [5][6][7] |
| Geraniol | Geranyl Acetate | E. coli with AAT | > 5 g/L | [8] |
Chemical Synthesis of Terpenes from this compound and its Derivatives
Chemical synthesis offers a powerful alternative to biological methods, providing access to a wide range of terpene structures through well-established organic reactions. This compound and its derivatives are key starting materials in several industrial syntheses.
Synthesis of Linalool from a Prenol-derived Precursor
Linalool is a widely used fragrance and flavor compound. A common industrial synthesis starts from 6-methyl-5-hepten-2-one, which can be derived from isoprene, a product of prenol dehydration.[9][10] The synthesis proceeds in two main steps: ethynylation followed by selective hydrogenation.[11][12]
Experimental Protocol: Synthesis of Linalool
Step 1: Ethynylation to Dehydrolinalool [11][12]
Materials:
-
6-Methyl-5-hepten-2-one
-
Liquid ammonia
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Autoclave
Procedure:
-
Reaction Setup: In a high-pressure autoclave, add liquid ammonia. Start stirring and introduce acetylene gas and a catalytic amount of 50 wt% aqueous potassium hydroxide solution.
-
Addition of Ketone: Add 6-methyl-5-hepten-2-one to the reaction mixture.
-
Reaction Conditions: Control the temperature at 30-50°C and react for 2-6 hours after the addition of the ketone is complete.
-
Work-up: After the reaction, release the pressure to remove excess acetylene and ammonia gas. The crude product is then washed and the organic phase is separated.
Step 2: Selective Hydrogenation to Linalool [11][12]
Materials:
-
Dehydrolinalool (from Step 1)
-
Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hydrogen gas
-
Solvent (e.g., hexane or ethanol)
-
Hydrogenation reactor
Procedure:
-
Reaction Setup: In a hydrogenation reactor, dissolve the crude dehydrolinalool in a suitable solvent. Add the Lindlar catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (0.1-2.0 MPa).
-
Reaction Conditions: Maintain the reaction temperature between 30-70°C and stir for 3-8 hours. Monitor the reaction progress by GC.
-
Work-up and Purification: After the reaction is complete, filter off the catalyst. The linalool is then purified by distillation under reduced pressure.
Synthesis of Geraniol via Isomerization of Linalool
Geraniol, another important monoterpene alcohol, can be synthesized by the isomerization of linalool in the presence of a catalyst.[13]
Experimental Protocol: Synthesis of Geraniol from Linalool
Materials:
-
Linalool
-
Vanadium-based catalyst (e.g., vanadyl acetylacetonate)
-
Boric acid ester (co-catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, dissolve linalool in the solvent. Add the vanadium catalyst and the boric acid ester co-catalyst.
-
Reaction Conditions: Heat the reaction mixture to 100-150°C and stir for 4-12 hours. Monitor the reaction by GC.
-
Work-up and Purification: After the reaction, cool the mixture and wash with water to remove the catalyst. The organic layer is then dried and the solvent is removed. Geraniol is purified by fractional distillation.
Data Presentation: Chemical Synthesis of Terpenes
| Precursor | Target Terpene | Key Reagents | Yield/Conversion | Selectivity | Reference |
| 6-Methyl-5-hepten-2-one | Dehydrolinalool | Acetylene, KOH | 98.43% | 98.64% | [11][12] |
| Dehydrolinalool | Linalool | H₂, Lindlar Catalyst | High | High | [11][12] |
| Linalool | Geraniol/Nerol | Vanadium catalyst | 70.8% | 98.2% | [14] |
| Linalyl Acetate | Linalool | Saponification | High | High | [9][10] |
Application in Complex Terpenoid Synthesis: The Case of Artemisinin
This compound is a fundamental building block that, through biological pathways, leads to the formation of complex terpenoids of significant pharmaceutical importance, such as the antimalarial drug artemisinin. The synthesis of artemisinin is a prime example of the synergy between biotechnology and chemical synthesis.
Semi-synthesis of Artemisinin
A commercially viable route to artemisinin involves the microbial production of its precursor, amorphadiene, followed by chemical conversion.[3][4]
-
Microbial Production of Amorphadiene: Engineered Saccharomyces cerevisiae is used to produce high titers of amorphadiene from glucose. This process relies on the heterologous expression of the mevalonate pathway and amorphadiene synthase.
-
Chemical Conversion to Dihydroartemisinic Acid: The microbially produced amorphadiene is then chemically converted to dihydroartemisinic acid in a multi-step process.[3][15]
-
Final Conversion to Artemisinin: Dihydroartemisinic acid is then converted to artemisinin through a series of oxidation and cyclization reactions.
Experimental Protocol: Chemical Conversion of Amorphadiene to Dihydroartemisinic Acid[3][15]
Step 1: Hydroboration of Amorphadiene
Materials:
-
Amorphadiene
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve amorphadiene in anhydrous THF.
-
Add a solution of 9-BBN in THF and stir at room temperature for several hours.
-
Cool the reaction mixture and add aqueous NaOH followed by the slow addition of H₂O₂.
-
After the reaction is complete, extract the product with an organic solvent, dry, and purify to obtain dihydroartemisinic alcohol.
Step 2: Oxidation to Dihydroartemisinic Aldehyde
Materials:
-
Dihydroartemisinic alcohol
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve dihydroartemisinic alcohol in a mixture of DMSO and DCM.
-
Add Et₃N followed by SO₃·py and stir at room temperature.
-
After completion, quench the reaction with water and extract the product.
Step 3: Oxidation to Dihydroartemisinic Acid
Materials:
-
Dihydroartemisinic aldehyde
-
Sodium chlorite (NaClO₂)
-
Monobasic sodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol and water
Procedure:
-
Dissolve dihydroartemisinic aldehyde in tert-butanol.
-
Add a solution of NaClO₂ and NaH₂PO₄ in water, followed by 2-methyl-2-butene.
-
Stir at room temperature until the reaction is complete.
-
Acidify the mixture and extract the dihydroartemisinic acid.
Data Presentation: Semi-synthesis of Artemisinin Precursor
| Starting Material | Product | Reagents | Yield | Reference |
| Amorphadiene | Dihydroartemisinic Alcohol | 9-BBN, NaOH, H₂O₂ | 79.3% | [3] |
| Dihydroartemisinic Alcohol | Dihydroartemisinic Aldehyde | SO₃·py, DMSO, Et₃N | 76.4% | [3] |
| Dihydroartemisinic Aldehyde | Dihydroartemisinic Acid | NaClO₂, NaH₂PO₄ | 79.9% | [3] |
Conclusion
This compound is a cornerstone molecule in the field of terpene synthesis. Its accessibility and central role in both biological and chemical pathways make it an invaluable precursor for the production of a wide array of terpenes and terpenoids. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and optimize the synthesis of both known and novel terpene-based compounds for a variety of applications. The continued development of both biocatalytic and chemocatalytic methods will undoubtedly expand the synthetic utility of this versatile C5 building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. youtube.com [youtube.com]
- 9. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 10. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 11. CN111018672A - Method for preparing linalool - Google Patents [patents.google.com]
- 12. CN111018672B - Method for preparing linalool - Google Patents [patents.google.com]
- 13. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 14. ISOMERIZATION OF LINALOOL TO GERANIOL/NEROL CATALYZED BY VANADIUM COMPLEXES SYSTEM | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Methyl-2-buten-1-ol in Isoprenoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoids, a vast and diverse class of natural products, are fundamental to various biological processes and hold significant commercial value as pharmaceuticals, fragrances, biofuels, and specialty chemicals. The biosynthesis of all isoprenoids proceeds from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Traditionally, metabolic engineering efforts to enhance isoprenoid production have focused on the native mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. However, these pathways are often long, complex, and tightly regulated, posing challenges to achieving high yields.
A promising alternative strategy involves the use of 3-methyl-2-buten-1-ol, commonly known as prenol, as an exogenous feedstock in engineered microbial systems. This approach utilizes a synthetic metabolic pathway, termed the Isopentenol Utilization Pathway (IUP) , which bypasses the native upstream pathways. The IUP offers a more direct and energetically favorable route to DMAPP, thereby decoupling isoprenoid production from the intricate regulation of central carbon metabolism.[1][2] This application note provides a detailed overview of the IUP, experimental protocols for its implementation, and quantitative data to support its application in research and development.
The Isopentenol Utilization Pathway (IUP)
The IUP is a synthetic, two-step enzymatic cascade that converts prenol into the key isoprenoid precursor, DMAPP.[1] A parallel reaction can also convert prenol's isomer, isoprenol (3-methyl-3-buten-1-ol), into IPP.
The two core enzymatic steps are:
-
First Phosphorylation: A promiscuous kinase catalyzes the phosphorylation of this compound to dimethylallyl monophosphate (DMAP). Several kinases have been shown to perform this reaction, including choline kinase from Saccharomyces cerevisiae.[3][4]
-
Second Phosphorylation: An isopentenyl phosphate kinase (IPK) catalyzes the second phosphorylation of DMAP to the final product, dimethylallyl pyrophosphate (DMAPP).[1][3][5]
This streamlined pathway, consisting of just two enzymatic steps, presents a highly efficient method for supplying precursors for the production of a wide array of isoprenoid compounds in engineered microbes.[2]
Data Presentation
Quantitative Yields of Isoprenoids via the Isopentenol Utilization Pathway
The following table summarizes the reported yields of various isoprenoid products in engineered E. coli utilizing the IUP with isopentenol (a mix of isoprenol and prenol) as the feedstock.
| Isoprenoid Product | Host Organism | Feedstock | Titer | Reference |
| Lycopene | Escherichia coli | 2 g/L Isopentenol | ~300 mg/L | [4][6] |
| β-Carotene | Escherichia coli | 2 g/L Isopentenol | 248 mg/L | [6] |
| R-(-)-Linalool | Escherichia coli | 2 g/L Isopentenol | 364 mg/L | [6] |
| Linalool | Escherichia coli | Isoprenol and Prenol | 167 mg/L | [3] |
Kinetic Parameters of Isopentenyl Phosphate Kinase (IPK)
The second enzyme in the IUP, IPK, is crucial for the conversion of the monophosphate intermediate to the diphosphate precursor. The table below presents the steady-state kinetic parameters of IPK from Thermoplasma acidophilum with its natural substrate, isopentenyl phosphate (IP), and the IUP intermediate, dimethylallyl monophosphate (DMAP).
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Isopentenyl Phosphate (IP) | 44 | 28 | 1.6 x 10⁶ | [5] |
| Dimethylallyl Monophosphate (DMAP) | Comparable to IP | ~112 (four-fold higher than IP) | Lower than IP | [5] |
Experimental Protocols
Protocol 1: Construction of an Isopentenol Utilization Pathway in E. coli
This protocol describes the general steps for genetically engineering E. coli to express the IUP for the production of a target isoprenoid (e.g., lycopene).
1. Plasmid Construction:
- Obtain the gene sequences for a promiscuous kinase (e.g., choline kinase from S. cerevisiae) and an isopentenyl phosphate kinase (e.g., from an archaeon like Thermoplasma acidophilum).
- Codon-optimize the genes for expression in E. coli.
- Clone the optimized kinase genes into a suitable expression vector (e.g., a pET or pACYC series plasmid) under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).
- In a compatible plasmid, clone the genes for the downstream isoprenoid synthesis pathway (e.g., the lycopene biosynthesis genes crtE, crtB, and crtI).
2. Strain Transformation:
- Transform chemically competent E. coli (e.g., BL21(DE3)) with the IUP and downstream pathway plasmids.
- Select for positive transformants on appropriate antibiotic-containing agar plates.
3. Protein Expression and Isoprenoid Production:
- Inoculate a single colony into a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
- Inoculate a larger volume of production medium (e.g., Terrific Broth) with the overnight culture to an initial OD₆₀₀ of ~0.1.
- Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding the appropriate inducer (e.g., IPTG or L-arabinose).
- Simultaneously, add this compound (prenol) and/or 3-methyl-3-buten-1-ol (isoprenol) to the culture to a final concentration of 1-2 g/L.[6]
- Reduce the temperature to 30°C and continue cultivation for 24-48 hours.
Protocol 2: In Vitro Assay for Prenol Kinase Activity
This protocol provides a method to determine the kinase activity for the first phosphorylation of prenol. This is a generic coupled-enzyme assay that can be adapted for various kinases.
1. Reagents and Buffers:
- Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM β-mercaptoethanol.
- Substrates: this compound (prenol), ATP.
- Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
- Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.
- Purified promiscuous kinase enzyme.
2. Assay Procedure:
- In a 96-well plate, prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
- Add the purified promiscuous kinase to the wells.
- Initiate the reaction by adding a mixture of ATP and varying concentrations of prenol.
- The phosphorylation of prenol by the kinase produces ADP.
- PK converts PEP and ADP to pyruvate and ATP.
- LDH reduces pyruvate to lactate, oxidizing NADH to NAD⁺.
- Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader.
- The rate of NADH oxidation is proportional to the kinase activity.
3. Data Analysis:
- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
- Plot the initial velocities against the substrate (prenol) concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
Protocol 3: Extraction and Quantification of Isoprenoids by LC-MS/MS
This protocol outlines the steps for extracting and quantifying a non-volatile isoprenoid like lycopene from engineered E. coli.
1. Sample Preparation:
- Harvest a known volume of the E. coli culture by centrifugation.
- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
- Lyse the cells using a method such as sonication or bead beating in an appropriate solvent (e.g., acetone or a chloroform/methanol mixture).
2. Extraction:
- After cell lysis, vortex the sample vigorously to ensure complete extraction of the isoprenoid into the organic solvent.
- Centrifuge to pellet the cell debris.
- Carefully transfer the supernatant containing the extracted isoprenoid to a new tube.
- Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
3. LC-MS/MS Analysis:
- Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/methanol).
- Inject the sample into an LC-MS/MS system.
- LC Separation: Use a C18 reverse-phase column with a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid, to separate the isoprenoid of interest from other cellular components.
- MS/MS Detection: Operate the mass spectrometer in a suitable ionization mode (e.g., positive electrospray ionization) and use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves selecting the precursor ion of the target isoprenoid and one or more of its characteristic product ions.
- Quantification: Create a standard curve using known concentrations of a purified isoprenoid standard. Quantify the isoprenoid in the samples by comparing its peak area to the standard curve.
Mandatory Visualizations
Caption: Workflow of the Isopentenol Utilization Pathway (IUP).
Caption: Experimental workflow for isoprenoid production using the IUP.
Conclusion
The use of this compound in conjunction with the engineered Isopentenol Utilization Pathway represents a significant advancement in the field of metabolic engineering for isoprenoid production. By providing a direct and efficient route to the universal precursor DMAPP, the IUP circumvents the complexities and limitations of native biosynthetic pathways. This approach not only has the potential to increase product titers but also simplifies the engineering process, making it a valuable tool for researchers, scientists, and drug development professionals aiming to harness the vast potential of isoprenoids. The protocols and data presented herein provide a solid foundation for the application of this innovative strategy.
References
- 1. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Basis for the Substrate Promiscuity of Isopentenyl Phosphate Kinase from Candidatus methanomethylophilus alvus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ternary Complexes of Isopentenyl Phosphate Kinase from Thermococcus paralvinellae Reveal Molecular Determinants of Non-natural Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methyl-2-buten-1-ol in the Synthesis of Vitamin E and Vitamin K: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-buten-1-ol, also known as isoprenol, is a fundamental five-carbon building block in the chemical synthesis of the isoprenoid side chains of vital fat-soluble vitamins, namely vitamin E (tocopherols) and vitamin K (phylloquinone and menaquinones). This document provides detailed application notes and experimental protocols for the synthesis of these vitamins, highlighting the role of isoprenol-derived intermediates. The content is intended to guide researchers, scientists, and professionals in drug development in the practical application of these synthetic routes.
Introduction
Vitamins E and K are essential micronutrients for human health. Vitamin E is a powerful antioxidant that protects cells from oxidative stress, while Vitamin K is crucial for blood coagulation and bone metabolism.[1] Both vitamins share a common structural feature: a chromane (for vitamin E) or naphthoquinone (for vitamin K) ring system attached to a long isoprenoid side chain. The synthesis of these side chains, such as isophytol for vitamin E and phytyl groups for vitamin K1, often relies on the iterative addition of C5 isoprene units, for which this compound is a key industrial precursor. This document outlines the synthetic strategies and detailed protocols for the laboratory-scale preparation of vitamin E and K, starting from precursors that are themselves synthesized using isoprenol as a foundational molecule.
Vitamin E Synthesis
The industrial synthesis of α-tocopherol, the most biologically active form of vitamin E, predominantly involves the condensation of trimethylhydroquinone (TMHQ) with isophytol.[2][3] this compound is a precursor in the multi-step synthesis of isophytol. One of the major industrial routes to isophytol starts with the synthesis of linalool from smaller C5 units derived from isoprenol.[2]
Experimental Protocol: Synthesis of d,l-α-Tocopherol
This protocol describes the acid-catalyzed condensation of trimethylhydroquinone (TMHQ) and isophytol.
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ) (98% pure)
-
Isophytol (96% pure)
-
Ethylene carbonate
-
Heptane
-
p-Toluenesulfonic acid or Sulfuric acid (10% v/v)
-
Argon gas
-
Standard laboratory glassware (reflux condenser, water collector, mechanical stirrer, dropping funnel)
-
Heating mantle
-
Rotary evaporator
Procedure: [4]
-
Set up a reaction flask equipped with a reflux condenser, a water collector (e.g., Dean-Stark apparatus), and a mechanical stirrer under an argon atmosphere.
-
To the flask, add 2,3,5-trimethylhydroquinone (1.5 mmol equivalents) and a suitable solvent such as ethylene carbonate (e.g., 80 ml for 150 mmol of TMHQ).
-
Add the acid catalyst. For example, use p-toluenesulfonic acid (approx. 0.1 g for 150 mmol of TMHQ) or a small amount of 10% (v/v) sulfuric acid (e.g., 0.28 ml for 100 mmol of isophytol).[4]
-
Heat the mixture to approximately 100°C with stirring to dissolve the solids.
-
In a dropping funnel, prepare a solution of isophytol (1.0 mmol equivalent) in a non-polar solvent like heptane (e.g., 100 ml for 100 mmol of isophytol).
-
Add the isophytol solution dropwise to the reaction mixture over a period of 20-30 minutes while maintaining the temperature at 100°C.
-
During the addition, azeotropically remove the water formed during the reaction using the water collector.
-
After the addition is complete, continue heating the reaction mixture for an additional 30 minutes at 100°C, and then increase the temperature to 135°C for another 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to 80°C and transfer it to a separatory funnel.
-
If a two-phase system is used (e.g., with heptane), separate the organic layer. Wash the organic layer with water to remove the catalyst and any remaining ethylene carbonate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude d,l-α-tocopherol.
-
The crude product can be further purified by vacuum distillation.
Quantitative Data
The following table summarizes the results from various reported syntheses of d,l-α-tocopherol.
| TMHQ (mmol) | Isophytol (mmol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 150 | 100 | p-Toluenesulfonic acid | Ethylene carbonate | 100-135 | 1 | 91.1 | 87.1 | [4] |
| 150 | 100 | p-Toluenesulfonic acid | Propylene carbonate/Hexane | 100-135 | 1 | - | - | [4] |
| 600 | 400 | Sulfuric acid (10% v/v) | Ethylene carbonate/Heptane | 100 | 0.33 (addition) | 95.6 | 94.2 | [4] |
| 150 | 100 | Sulfuric acid (10% v/v) | Ethylene carbonate/Heptane | 100 | 0.33 (addition) | 95.6 | 94.1 | [4] |
| 150 | 160 | ortho-Boric acid/Oxalic acid | Diethyl ketone | Reflux | 3.5 | - | - | [5] |
Vitamin K Synthesis
The synthesis of vitamin K1 (phylloquinone) typically involves the alkylation of a protected menadione derivative (vitamin K3) with a phytyl side chain.[6] The phytyl side chain can be introduced as phytyl bromide, which can be synthesized from phytol. Phytol, in turn, can be synthesized from isophytol, a product of isoprenol-based chemistry.
Experimental Protocol: Synthesis of Vitamin K1
This protocol describes the synthesis of Vitamin K1 from 2-methyl-1,4-naphthoquinone (menadione) and phytol.
Materials:
-
2-Methyl-1,4-naphthoquinone (Menadione)
-
Phytol
-
Oxalic acid or Zinc dust
-
Acetic acid
-
Standard laboratory glassware
Procedure: [6]
-
In a reaction flask, dissolve 2-methyl-1,4-naphthohydroquinone (prepared by reduction of menadione, for example, with zinc dust in acetic acid) in a suitable solvent like acetic acid.
-
Add natural phytol to the solution.
-
Add a catalyst, such as oxalic acid.
-
Heat the reaction mixture to promote the condensation reaction.
-
Monitor the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and isolate the crude vitamin K1.
-
Purification can be achieved by chromatography.
Note: For the synthesis of other menaquinones (Vitamin K2 series), the corresponding polyprenyl bromide would be used in place of phytyl bromide.
Quantitative Data
The following table summarizes yields for different methods of vitamin K1 synthesis.
| Starting Naphthoquinone | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Menadiol diacetate | π-Allylnickel complex of phytyl bromide | Ni(CO)₄ | MPD | 50 | 5 | 75 (alkylation), 93 (overall) | [7] |
| Menadione | Phytyl trimethylstannane | BF₃·OEt₂ | - | - | - | 48 | [7] |
| Dihydroisobenzofurane derivative | Activated alkyne dienophile | Heat | - | 80 | Overnight | ~50 (over 4 steps) | [7] |
| Menadione/2-methyl-1,4-naphthohydroquinone | Natural phytol | Oxalic acid or Zinc dust/Acetic acid | Acetic acid | - | - | - | [6] |
Biosynthetic Pathways
The following diagrams illustrate the biosynthetic pathways of Vitamin E and Vitamin K, showing the origin of the core structures and the isoprenoid side chains.
Caption: Biosynthesis of Vitamin E (Tocopherols).
References
- 1. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12950E [pubs.rsc.org]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
- 5. US5468883A - Preparation of vitamin E - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: Johnson-Claisen Rearrangement with 3-Methyl-2-buten-1-ol for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, providing access to valuable γ,δ-unsaturated esters. This rearrangement of allylic alcohols with orthoesters under acidic conditions offers a straightforward route to extend a carbon chain by two atoms. This application note provides a detailed protocol for the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (prenol) with triethyl orthoacetate, yielding ethyl 5-methyl-4-hexenoate, a versatile intermediate in organic synthesis. The protocol is presented with representative data and a discussion of its applications in the synthesis of complex molecules relevant to drug discovery and development.
Introduction
The Claisen rearrangement, a[1][1]-sigmatropic shift, is a cornerstone of modern organic synthesis for its ability to form C-C bonds with high stereoselectivity.[2][3] The Johnson-Claisen variant, which utilizes an allylic alcohol and an orthoester, is particularly advantageous as it proceeds via an in situ generated ketene acetal, avoiding the need to prepare and isolate potentially unstable vinyl ethers.[4][5] The reaction is typically catalyzed by a weak acid, such as propionic acid, and driven by the formation of a thermodynamically stable carbonyl group.[4][6]
This compound, a readily available starting material, can be effectively utilized in the Johnson-Claisen rearrangement to produce ethyl 5-methyl-4-hexenoate. This γ,δ-unsaturated ester is a valuable building block for the synthesis of various natural products and pharmaceutical agents due to the presence of multiple functional groups that can be further elaborated.
Reaction Scheme
The overall transformation involves the reaction of this compound with triethyl orthoacetate in the presence of a catalytic amount of propionic acid upon heating.
Caption: General reaction scheme for the Johnson-Claisen rearrangement of this compound.
Experimental Protocol
This protocol is a representative procedure for the Johnson-Claisen rearrangement of this compound.
Materials:
-
This compound (Prenol)
-
Triethyl orthoacetate
-
Propionic acid
-
Anhydrous Toluene or Xylene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a significant excess of triethyl orthoacetate (5.0 - 10.0 eq).
-
Add a catalytic amount of propionic acid (0.1 - 0.3 eq).
-
The reaction mixture is heated to reflux (typically 110-140 °C, depending on the solvent) and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoacetate and solvent are removed under reduced pressure.
-
The residue is diluted with diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-4-hexenoate.
Data Presentation
The following table summarizes representative data for the Johnson-Claisen rearrangement of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Representative Yield (%) |
| This compound | Triethyl orthoacetate | Propionic acid | Toluene | 110 | 12 - 24 | Ethyl 5-methyl-4-hexenoate | 75 - 85 |
Reaction Mechanism
The Johnson-Claisen rearrangement proceeds through a well-defined mechanistic pathway.
Caption: Stepwise mechanism of the Johnson-Claisen rearrangement.
-
Protonation and Alcohol Exchange: The reaction is initiated by the protonation of one of the ethoxy groups of the triethyl orthoacetate by the acid catalyst, followed by the elimination of ethanol. The resulting oxonium ion is then attacked by the hydroxyl group of this compound.
-
Formation of a Mixed Orthoester: This leads to the formation of a mixed orthoester intermediate.
-
Elimination of Ethanol and Formation of a Ketene Acetal: Further protonation and elimination of a second molecule of ethanol generate a key ketene acetal intermediate.[5]
-
[1][1]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement through a chair-like transition state.[3] This is the carbon-carbon bond-forming step.
-
Product Formation: The rearrangement directly affords the final product, the γ,δ-unsaturated ester, ethyl 5-methyl-4-hexenoate.
Applications in Drug Development
γ,δ-Unsaturated esters are versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The functionalities present in ethyl 5-methyl-4-hexenoate, namely the ester and the double bond, can be selectively manipulated to introduce further complexity.
-
Synthesis of Bioactive Natural Products: The structural motif of γ,δ-unsaturated esters is found in numerous natural products with interesting biological activities. The Johnson-Claisen rearrangement provides a reliable method for the stereocontrolled synthesis of these key fragments.
-
Access to Chiral Building Blocks: The double bond can be subjected to various transformations such as epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.
-
Scaffold for Medicinal Chemistry: The carbon skeleton of ethyl 5-methyl-4-hexenoate can serve as a scaffold for the development of new chemical entities in drug discovery programs. For instance, γ-lactams, which can be synthesized from γ,δ-unsaturated esters, are important structural motifs in many bioactive compounds with potential antiproliferative activities.[7]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl 5-methyl-4-hexenoate.
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Conclusion
The Johnson-Claisen rearrangement of this compound provides an efficient and direct route to ethyl 5-methyl-4-hexenoate, a valuable synthetic intermediate. The reaction is characterized by its operational simplicity and the formation of a new carbon-carbon bond. The protocol and data presented herein serve as a guide for researchers in academia and industry to utilize this powerful transformation in their synthetic endeavors, particularly in the context of drug discovery and the synthesis of complex molecular architectures.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. name-reaction.com [name-reaction.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Methyl-2-buten-1-ol by HPLC
Introduction
3-Methyl-2-buten-1-ol, also known as prenol or isoprenol, is an important organic compound that serves as a building block in the synthesis of many natural products, including isoprenoids and pheromones. It is also used as a fragrance ingredient in cosmetics and detergents.[1] Accurate quantification of this compound is crucial for quality control in various industries and for research in biochemistry and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Chromatographic Conditions
A reversed-phase HPLC method provides a simple and effective means for the separation and quantification of this compound.[2] The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry applications.[2][3] The use of a C18 column is a common and reliable choice for the separation of small, polar organic molecules.[4]
Method Validation
The described method can be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data was not found in the provided search results, typical performance characteristics for such a method are summarized in the table below.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Analyte and detector dependent |
| Limit of Quantification (LOQ) | Analyte and detector dependent |
| Retention Time | Column and mobile phase dependent |
The HPLC method outlined in this document is a reliable and reproducible technique for the quantification of this compound in various sample matrices. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥99% purity)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation if needed)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm or 0.22 µm)[6]
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Mobile Phase
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid or 0.1% formic acid.[2][7]
-
Degas the mobile phase using an ultrasonic bath or an online degasser before use.[8]
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter before injection.[6]
-
Solid Samples: Accurately weigh a known amount of the homogenized solid sample into a volumetric flask. Add a suitable solvent (e.g., methanol or mobile phase) and extract the analyte using sonication or shaking.[9] Dilute to the mark with the solvent. Centrifuge and filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection.
6. HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)
-
Run Time: Approximately 10 minutes
7. System Suitability
-
Before starting the analysis, perform at least five replicate injections of a working standard solution.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
8. Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
Caption: HPLC workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Separation of 2-Methyl-3-buten-2-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Detection of nonsterol isoprenoids by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. nacalai.com [nacalai.com]
- 7. cipac.org [cipac.org]
- 8. lcms.cz [lcms.cz]
- 9. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Analysis of 3-Methyl-2-buten-1-ol Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the analysis of 3-Methyl-2-buten-1-ol (prenol) in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are suitable for monitoring reaction progress, identifying byproducts, and quantifying the target analyte.
Introduction
This compound is a key isoprenoid alcohol with applications in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Accurate and reliable analytical methods are crucial for monitoring its formation and purity in various chemical and biological reaction matrices. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity for the analysis of volatile compounds like prenol. This protocol details two approaches: direct analysis for rapid screening and analysis with derivatization for enhanced chromatographic performance and sensitivity.
Experimental Protocols
Sample Preparation
The choice of sample preparation depends on the complexity of the reaction matrix and the required sensitivity.
a) Direct Analysis (for rapid screening):
This method is suitable for relatively clean reaction mixtures where the concentration of this compound is sufficiently high.
-
Quenching the Reaction: If the reaction is ongoing, quench it by cooling the reaction vessel in an ice bath or by adding a suitable quenching agent that will not interfere with the analysis.
-
Solvent Extraction:
-
To 100 µL of the reaction mixture, add 900 µL of a volatile organic solvent such as ethyl acetate or dichloromethane.[1] Avoid using water or strong acids and bases as solvents.[2][3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough extraction of the analyte.
-
Centrifuge the sample to separate the organic and aqueous layers and to pellet any solid material.[3][4]
-
-
Dilution:
-
Carefully transfer the organic layer to a clean vial.
-
If the expected concentration of the analyte is high, a further dilution may be necessary. A starting concentration of approximately 1 mg/mL is recommended.[2]
-
-
Transfer to Autosampler Vial: Transfer the final organic extract into a 1.5 mL glass GC autosampler vial for analysis.[4]
b) Analysis with Silylation Derivatization (for enhanced sensitivity and peak shape):
Derivatization is recommended to improve the volatility and thermal stability of the alcohol, leading to better peak shape and increased sensitivity.[5][6][7] Silylation is a common derivatization technique for alcohols.[5][8][9]
-
Solvent Extraction and Drying:
-
Perform the solvent extraction as described in the direct analysis protocol.
-
To the collected organic layer, add a small amount of anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the dried organic extract.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[8]
-
Cap the vial tightly and heat at 60-75°C for 30-45 minutes to ensure complete derivatization.[8]
-
Allow the vial to cool to room temperature.
-
-
Transfer to Autosampler Vial: Transfer the derivatized sample into a 1.5 mL glass GC autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and reaction mixture.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Injection Mode | Split |
| Split Ratio | 20:1 to 50:1[10] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 150 °C |
| Ramp 2 | 20 °C/min to 250 °C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-300 |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Full Scan |
Data Analysis
-
Identification: The primary identification of this compound should be based on the comparison of its mass spectrum with a reference spectrum from a standard library (e.g., NIST). The retention time should also be confirmed by injecting a pure standard under the same conditions. The molecular weight of this compound is 86.13 g/mol .[11][12]
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 71, 55, or 41 for the underivatized compound) is plotted against the concentration. The use of an internal standard is recommended for improved accuracy and precision.
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Summary of Quantitative Data Presentation
For effective comparison and reporting of results, all quantitative data should be summarized in a structured table.
Table 2: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | % Recovery (if applicable) |
| Standard 1 | 5.21 | 150,000 | 0.1 | N/A |
| Standard 2 | 5.21 | 745,000 | 0.5 | N/A |
| Standard 3 | 5.21 | 1,490,000 | 1.0 | N/A |
| Reaction Sample 1 | 5.20 | 890,000 | 0.60 | 98% |
| Reaction Sample 2 | 5.22 | 1,230,000 | 0.82 | 99% |
This comprehensive protocol provides a robust framework for the analysis of this compound in reaction mixtures. Researchers are encouraged to optimize the parameters based on their specific instrumentation and sample matrix to achieve the best analytical performance.
References
- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. This compound | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Prenol [webbook.nist.gov]
Application Note: Purity Determination of 3-Methyl-2-buten-1-ol by 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-buten-1-ol, also known as prenol, is a key building block in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. Its purity is critical to ensure the quality, safety, and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative 1H NMR (qNMR), offers a powerful and direct method for assessing the purity of organic molecules like this compound. This application note provides a detailed protocol for the determination of its purity using 1H NMR analysis.
Principle of Quantitative 1H NMR (qNMR)
Quantitative 1H NMR relies on the principle that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined. The selection of a suitable internal standard is crucial and should meet several criteria, including having signals that do not overlap with the analyte's signals, being chemically inert, having a high purity, and being soluble in the same deuterated solvent as the analyte.[1][2]
Apparatus and Materials
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Flasks and Pipettes: Class A for accurate solution preparation.
-
Deuterated Solvent: Chloroform-d (CDCl3) is a common choice, but other deuterated solvents can be used depending on the solubility of the analyte and internal standard.
-
This compound Sample: The sample to be analyzed.
-
Internal Standard: Maleic anhydride or dimethyl terephthalate are suitable choices. The internal standard must be of high purity (certified reference material is recommended).
-
Tetramethylsilane (TMS): For chemical shift referencing (optional, as the solvent peak can also be used).
Experimental Protocol
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the internal standard (e.g., maleic anhydride) into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the chosen deuterated solvent (e.g., CDCl3).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately add a known volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
1H NMR Data Acquisition
-
Instrument Setup:
-
Tune and shim the NMR probe to achieve optimal field homogeneity.
-
Set the temperature to a constant value (e.g., 298 K).
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A value of 30-60 seconds is generally sufficient to ensure full relaxation.
-
Pulse Angle: A 90° pulse should be accurately calibrated.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient, depending on the sample concentration.
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz.
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all signals.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
Integration: Carefully integrate the selected signals for both the analyte and the internal standard. The integration regions should be set to cover the entire signal without including noise or other peaks.
Data Analysis and Purity Calculation
The purity of this compound is calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS (%)
Where:
-
Ianalyte: Integral of a well-resolved signal of this compound.
-
Nanalyte: Number of protons corresponding to the integrated analyte signal.
-
IIS: Integral of a signal from the internal standard.
-
NIS: Number of protons corresponding to the integrated internal standard signal.
-
MWanalyte: Molar mass of this compound (86.13 g/mol ).
-
MWIS: Molar mass of the internal standard (e.g., Maleic Anhydride: 98.06 g/mol ; Dimethyl Terephthalate: 194.19 g/mol ).
-
manalyte: Mass of the this compound sample.
-
mIS: Mass of the internal standard in the sample.
-
PIS: Purity of the internal standard.
Data Presentation
The following table summarizes the expected 1H NMR data for this compound and potential impurities in CDCl3.
| Compound | Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH3 (x2) | ~1.74 | s | 6H |
| -OH | variable | s (broad) | 1H | |
| -CH2- | ~4.15 | d | 2H | |
| =CH- | ~5.42 | t | 1H | |
| Potential Impurities | ||||
| Isobutylene | =CH2 | ~4.63 | s | 2H |
| -CH3 | ~1.71 | s | 6H | |
| 3-Methyl-3-buten-1-ol | -CH3 | ~1.75 | s | 3H |
| -CH2-CH2- | ~2.31 (t), ~3.76 (t) | t, t | 2H, 2H | |
| =CH2 | ~4.73, ~4.78 | s, s | 1H, 1H | |
| Isoprene | -CH3 | ~1.80 | s | 3H |
| =CH2 (terminal) | ~4.98, ~5.15 | d, d | 1H, 1H | |
| =CH- | ~6.38 | dd | 1H | |
| =CH2 (internal) | ~5.07 | d | 1H | |
| Formaldehyde | -CHO | ~9.7 (in some solvents) | s | 1H |
| Internal Standards | ||||
| Maleic Anhydride | =CH- | ~7.10[3][4][5] | s | 2H |
| Dimethyl Terephthalate | -OCH3 | ~3.95[6][7][8] | s | 6H |
| Aromatic-H | ~8.11[6][7][8] | s | 4H |
Workflow Diagram
Caption: Workflow for the purity determination of this compound by qNMR.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity determination of this compound using 1H NMR spectroscopy. The qNMR method is a robust, reliable, and accurate technique that can be readily implemented in research and quality control laboratories. Careful selection of an internal standard and adherence to the outlined experimental parameters are essential for obtaining high-quality, reproducible results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. Maleic anhydride - Optional[1H NMR] - Chemical Shifts - SpectraBase [spectrabase.com]
- 5. Maleic anhydride(108-31-6) 1H NMR spectrum [chemicalbook.com]
- 6. Dimethyl terephthalate(120-61-6) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. bipm.org [bipm.org]
Topic: Monitoring 3-Methyl-2-buten-1-ol Reactions by Thin-Layer Chromatography
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions.[1][2][3] This application note provides a detailed protocol for monitoring reactions involving 3-Methyl-2-buten-1-ol (prenol), a common allylic alcohol intermediate in organic synthesis. The focus is on a typical oxidation reaction, illustrating how TLC can be used to track the consumption of the starting material and the formation of the product. This method allows for a quick determination of reaction completion, helping to optimize reaction times and prevent the formation of byproducts.
Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a liquid mobile phase (the eluent or solvent system).[1][4] In normal-phase TLC, the stationary phase is polar (e.g., silica gel), and the mobile phase is less polar.[5][6] Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[1] Non-polar compounds have a weaker interaction with the stationary phase, travel further with the mobile phase, and exhibit a higher Rf value.[1]
The Rf value is a key metric and is calculated as: Rf = (distance traveled by the compound) / (distance traveled by the solvent front) [1]
By comparing the Rf values of spots in the reaction mixture lane to the starting material, one can effectively monitor the reaction's progress.[7][8]
Application: Oxidation of this compound
A common reaction involving this compound is its oxidation to the corresponding aldehyde, 3-methyl-2-butenal (prenal). Since the alcohol is more polar than the resulting aldehyde, TLC is an excellent tool to monitor this transformation. The alcohol will have a lower Rf value than the less polar aldehyde.
Caption: Oxidation of this compound.
Experimental Workflow
The overall process for monitoring a reaction using TLC involves several key steps, from initial setup to final analysis.
Caption: General workflow for TLC reaction monitoring.
Detailed Experimental Protocol
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated plates.
-
Reaction Mixture: Aliquot from the ongoing reaction.
-
Starting Material Standard: A dilute solution of this compound in a volatile solvent (e.g., ethyl acetate).
-
Eluent (Mobile Phase): A mixture of non-polar and polar solvents. A good starting point is 20-30% ethyl acetate in hexanes (e.g., 3:7 or 2:8 v/v Ethyl Acetate:Hexanes).[1][5]
-
TLC Chamber: A glass jar with a lid.
-
Spotters: Glass capillary tubes.
-
Visualization: UV lamp (254 nm) and a chemical staining solution (e.g., potassium permanganate or p-anisaldehyde stain).[9][10][11]
Protocol Steps
-
Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent, to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.[3]
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[7] Mark three tick marks on this line for spotting: one for the starting material (SM), one for the co-spot (CO), and one for the reaction mixture (RXN).[7]
-
Spotting the Plate:
-
SM Lane: Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'SM' mark. The spot should be 1-2 mm in diameter.[1]
-
CO (Co-spot) Lane: Apply a spot of the starting material to the 'CO' mark. Then, without changing capillaries, carefully spot the reaction mixture directly on top of the SM spot.[7] The co-spot helps to confirm the identity of the starting material in the reaction mixture.[7]
-
RXN Lane: Using a fresh capillary, apply a small spot of the reaction mixture onto the 'RXN' mark.[7]
-
Ensure each spot is dry before proceeding.[12] If the sample is not UV-active, you may need to apply more to see it after staining.[1]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[7] Close the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
Completion: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[7]
-
Visualization:
-
UV Light: Allow the plate to dry completely. View it under a short-wave (254 nm) UV lamp.[9] Compounds that absorb UV light will appear as dark spots.[9][10] Circle any visible spots with a pencil.
-
Chemical Staining: For compounds not visible under UV, such as many alcohols, a chemical stain is required.[13]
-
Potassium Permanganate (KMnO₄) Stain: Quickly dip the plate into the stain solution. This stain reacts with oxidizable groups like alcohols and alkenes, appearing as yellow-brown spots on a purple background.[10][11]
-
p-Anisaldehyde Stain: Dip the plate in the stain and then gently heat it with a heat gun until colored spots appear. This stain is effective for alcohols, aldehydes, and ketones.[10][11]
-
-
Data Presentation and Interpretation
Interpreting the TLC Plate
The progress of the reaction is determined by observing the changes in the 'RXN' lane over time relative to the 'SM' lane.
Caption: Interpretation of TLC results over time.
Quantitative Data: Retention Factors
The Rf values depend heavily on the exact solvent system and conditions. The following table provides illustrative data for the oxidation of this compound.
| Compound | Mobile Phase (Ethyl Acetate:Hexanes) | Approximate Rf Value | Polarity |
| This compound | 2:8 (v/v) | 0.30 | High |
| 3-Methyl-2-butenal | 2:8 (v/v) | 0.55 | Low |
| This compound | 3:7 (v/v) | 0.45 | High |
| 3-Methyl-2-butenal | 3:7 (v/v) | 0.70 | Low |
Note: These are representative values. Actual Rf values should be determined experimentally.
Visualization Reagent Data
| Reagent | Preparation | Procedure | Visible Result |
| UV Light (254 nm) | N/A | Shine UV lamp on the F254 plate.[9] | UV-active compounds appear as dark spots on a green fluorescent background.[9] |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[11] | Dip plate in stain, blot excess. | Yellow/brown spots on a purple/pink background for oxidizable groups (alcohols, alkenes).[11] |
| p-Anisaldehyde | 5mL p-anisaldehyde, 7mL conc. H₂SO₄, 2mL acetic acid in 185mL ethanol.[11] | Dip plate in stain, blot, and heat gently. | Various colored spots for alcohols, aldehydes, and other functional groups. |
| Iodine Chamber | A few crystals of I₂ in a sealed chamber.[9] | Place the dried plate in the chamber.[9] | Yellow-brown spots form for many organic compounds; coloration may fade over time.[9][10] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. It provides a rapid and reliable assessment of reaction progress, enabling chemists to make informed decisions about reaction time, purity, and yield. The protocols and data presented here offer a comprehensive guide for researchers to effectively implement this technique in their daily workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How To [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. theory.labster.com [theory.labster.com]
Application Notes and Protocols for 3-Methyl-2-buten-1-ol in Fragrance and Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-buten-1-ol, also known as prenol, is a volatile organic compound that plays a significant role in the fields of fragrance and flavor chemistry. As one of the simplest terpenoids, it is a naturally occurring alcohol found in a variety of plants and fruits, contributing to their characteristic aromas.[1] Its fresh, green, and slightly fruity scent profile makes it a valuable ingredient for top and middle notes in perfumery and for imparting fruity and citrusy notes in flavor compositions.[2] This document provides detailed application notes and experimental protocols for the use and analysis of this compound.
Organoleptic Properties and Applications
This compound is a colorless liquid with a characteristic fresh, fruity, and green aroma, sometimes with a hint of lavender.[1][3] Its versatile scent profile allows for its use in a wide range of fragrance and flavor applications.
In Fragrance:
-
Top and Middle Notes: Due to its volatility, it is an excellent component for providing initial fresh and fruity top notes in perfumes, colognes, and personal care products like lotions, shampoos, and deodorants.[2]
-
Aroma Enhancement: It is often blended with other aroma chemicals to enhance complexity and create well-rounded fragrance compositions.[2] For instance, it is used in lavender and hops compositions.[3]
In Flavor:
-
Fruity and Citrus Notes: In flavor development, it is utilized to simulate citrusy and fruity top notes in beverages, candies, and confectionery.[2]
-
Flavor Enhancement: It works particularly well in passion fruit and cranberry flavor profiles.[3] It is recognized as a flavoring agent by the FDA and holds GRAS (Generally Recognized as Safe) status under FEMA number 3647.[4][5]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 556-82-1 | [6] |
| Molecular Formula | C5H10O | [4] |
| Molecular Weight | 86.13 g/mol | [6] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, green, fresh, slightly lavender | [3][6] |
| Boiling Point | 140 °C | [6] |
| Density | 0.848 g/mL at 25 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol; sparingly soluble in water | [1][2] |
| Vapor Pressure | 1.4 mmHg at 20 °C | [6] |
| Flash Point | 43 °C | [7] |
Natural Occurrence (Qualitative)
| Source | Reference |
| Hops (Humulus lupulus) | |
| Passion Fruit | [8] |
| Raspberry | |
| Citrus Fruits | [1] |
| Cranberry, Grapes, Blackberry, Tomato | [1] |
| Angelica gigas, Rhodiola crenulata | [4] |
Quantitative data on the concentration of this compound in these natural sources is variable and not consistently reported across the literature.
Sensory Thresholds
| Type | Medium | Concentration | Reference |
| Odor Detection Threshold | Air | 0.77 ppt (for Isoamyl mercaptan, a related compound, as a proxy) | |
| Taste Threshold | Butteroil | Becomes important in products with higher water content | [9] |
Recommended Usage Levels (as per FEMA GRAS)
| Food Category | Average Usual Use Level (ppm) | Average Maximum Use Level (ppm) |
| Baked goods | 2.0 | 5.0 |
| Beverages, non-alcoholic | 1.0 | 3.0 |
| Chewing gum | 10.0 | 30.0 |
| Confections, frostings | 3.0 | 10.0 |
| Gelatins, puddings | 1.0 | 3.0 |
| Hard candy | 5.0 | 15.0 |
| Ice cream, ice, dairy | 2.0 | 5.0 |
| Soft candy | 3.0 | 10.0 |
Data extrapolated from general FEMA GRAS lists for flavoring substances. Specific levels for FEMA No. 3647 may vary.[10][11][12][13][14][15][16][17]
Experimental Protocols
Synthesis of this compound via Prins Reaction
The Prins reaction involves the acid-catalyzed addition of an aldehyde (formaldehyde) to an alkene (isobutylene).[18][19]
Materials:
-
Isobutylene
-
Paraformaldehyde
-
Solvent (e.g., dioxane, or supercritical CO2 for greener synthesis)[20]
-
Reaction vessel (autoclave for high-pressure reactions)
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (if using a solid catalyst): Prepare the HZSM-5 catalyst as per established literature procedures, ensuring appropriate activation.
-
Reaction Setup: In a high-pressure autoclave, charge the solvent, paraformaldehyde, and the acid catalyst.
-
Reactant Addition: Introduce isobutylene into the sealed reactor. The molar ratio of isobutylene to formaldehyde is a critical parameter to optimize.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150-250 °C) and pressure. Reaction time can vary from a few hours to over 24 hours depending on the catalyst and conditions.[18]
-
Work-up: After cooling the reactor, carefully vent any excess isobutylene. Filter the reaction mixture to remove the solid catalyst.
-
Isomerization (if necessary): The initial product may be a mixture of 3-methyl-3-buten-1-ol and this compound. An isomerization step, often using a palladium-based catalyst, may be required to convert the former to the desired product.[18]
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Analysis of this compound in a Beverage Matrix by GC-MS
This protocol outlines a general procedure for the analysis of volatile compounds, including this compound, in a fruit juice sample using Gas Chromatography-Mass Spectrometry (GC-MS).[3][22]
Materials:
-
Fruit juice sample
-
Internal standard (e.g., 2-octanol)
-
Sodium chloride
-
Extraction solvent (e.g., dichloromethane)
-
Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)[3]
-
Standard laboratory glassware
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of fruit juice, add a known amount of internal standard.
-
Add sodium chloride to saturate the aqueous phase and enhance the partitioning of volatile compounds into the organic phase.
-
Extract the sample twice with dichloromethane.
-
Combine the organic layers and carefully concentrate the extract under a gentle stream of nitrogen.[3]
-
-
Sample Preparation (SPME):
-
Place a known volume of the fruit juice in a headspace vial.
-
Add a known amount of internal standard and sodium chloride.
-
Seal the vial and incubate at a controlled temperature (e.g., 50°C) with agitation to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[23]
-
-
GC-MS Analysis:
-
Injection: Inject the concentrated extract (for LLE) or desorb the SPME fiber in the GC inlet.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C). The exact program will need to be optimized for the specific sample matrix.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by comparing its peak area to that of the internal standard.
-
Mandatory Visualizations
Caption: Olfactory signaling pathway for the perception of this compound.
Caption: Gustatory signaling pathway for the perception of fruity/green flavor notes.
References
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. umbrex.com [umbrex.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. researchgate.net [researchgate.net]
- 11. femaflavor.org [femaflavor.org]
- 12. femaflavor.org [femaflavor.org]
- 13. femaflavor.org [femaflavor.org]
- 14. ift.org [ift.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. E | Health & Human Services [hhs.iowa.gov]
- 18. Volatile aroma compounds of passion fruit seed Oils: HS-GC-IMS analysis and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]
- 23. Hops - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low conversion in 3-Methyl-2-buten-1-ol oxidation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the oxidation of 3-Methyl-2-buten-1-ol (prenol).
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the selective oxidation of this compound? A1: The primary and desired product of the selective oxidation of this compound is 3-Methyl-2-butenal (prenal), an α,β-unsaturated aldehyde.[1][2][3] This reaction requires careful control to prevent over-oxidation to the corresponding carboxylic acid.[4]
Q2: What are some common oxidants used for this transformation? A2: A variety of oxidizing agents can be used, with the choice depending on the desired selectivity and scale. Common reagents include chromium-based oxidants like Pyridinium Chlorochromate (PCC), manganese dioxide (MnO₂), and Swern oxidation conditions (DMSO, oxalyl chloride, triethylamine).[4][5][6][7] Biocatalytic methods using enzymes like flavin-dependent oxidases are also employed for high selectivity.[8][9]
Q3: Why is controlling the reaction temperature important? A3: Temperature control is crucial for selectivity. Higher temperatures can lead to the formation of side products and over-oxidation.[5] For many common oxidation protocols, reactions are run at specific, often reduced, temperatures (e.g., -78 °C for Swern oxidation) to minimize side reactions.[6]
Q4: What are the main challenges in the oxidation of allylic alcohols like this compound? A4: The main challenges include achieving high chemoselectivity for the aldehyde without over-oxidation to the carboxylic acid, preventing side reactions like epoxidation or rearrangement, and ensuring complete conversion of the starting material.[4][9] Catalyst deactivation can also be a significant issue in catalytic systems.[10][11]
Troubleshooting Guide for Low Conversion
This guide addresses specific issues that can lead to low conversion or yield in the oxidation of this compound.
Issue 1: Low or No Conversion of Starting Material
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Q: I've recovered most of my starting material. What could be the cause?
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A1: Inactive Oxidant. The oxidizing agent may be old, have been stored improperly, or require activation. For instance, manganese dioxide (MnO₂) often needs to be activated before use to ensure reproducible and high yields.[5]
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A2: Insufficient Reagent. The molar ratio of the oxidant to the alcohol may be too low. For solid-supported reagents like MnO₂, a large excess is often necessary to drive the reaction to completion.[5]
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A3: Suboptimal Temperature. The reaction may require a higher temperature to proceed at a practical rate. Gradually increase the temperature while carefully monitoring the reaction for the formation of byproducts.[5]
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A4: Poor Catalyst Activity (for catalytic reactions). In systems using a catalyst (e.g., Pt-based), the catalyst may be poisoned or used at too low a loading.[5] Olefinic species, which can be generated from the decarbonylation of the aldehyde product, are known to poison Pt surfaces and are more effective at competing for active sites than the alcohol or aldehyde.[10][12]
-
Issue 2: Formation of Multiple Products & Low Selectivity
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Q: My reaction is producing the desired aldehyde, but also significant amounts of other compounds. How can I improve selectivity?
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A1: Over-oxidation to Carboxylic Acid. Stronger oxidizing agents or the presence of water can lead to the aldehyde being further oxidized to a carboxylic acid.[4][5] Consider using a milder, more selective oxidant like PCC or MnO₂.[5] Running the reaction under strictly anhydrous conditions by using dry solvents and adding molecular sieves can also prevent this side reaction.[5]
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A2: Side Reactions. The allylic nature of the substrate makes it susceptible to other reactions. For example, acid-catalyzed reactions in the presence of hydrogen peroxide can lead to the formation of organic hydroperoxides, acetone, and acetaldehyde.[13] Ensure your reaction conditions are not overly acidic unless intended.
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A3: Catalyst-Mediated Side Reactions. In some catalytic systems, side reactions can be promoted. For example, with platinum catalysts, surface oxide formation can cause catalyst deactivation and potentially alter the reaction pathway.[14]
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Issue 3: Catalyst Deactivation
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Q: My catalytic reaction starts well but then slows down or stops completely. What is happening?
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A1: Product Inhibition/Poisoning. The product aldehyde or other intermediates can adsorb onto the catalyst surface, blocking active sites.[12] Specifically, olefinic species generated from side reactions can strongly bond to and deactivate platinum catalysts.[10][12]
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A2: Fouling. In complex mixtures, carbonaceous deposits can physically block the catalyst surface, a phenomenon known as fouling.[11]
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A3: Over-oxidation of the Catalyst. The active metal sites themselves can be over-oxidized to an inactive state under certain conditions.[10][14] Mild treatment in H₂ can sometimes remove poisoning species and regenerate the catalyst.[10][12]
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Issue 4: Low Product Yield After Workup and Purification
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Q: The reaction appears complete by TLC/GC, but my isolated yield is low. Why?
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A1: Product Volatility. The product, 3-Methyl-2-butenal, is a relatively volatile aldehyde. Significant loss can occur during solvent removal under reduced pressure. Use lower temperatures for evaporation or consider alternative purification methods like distillation.[5]
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A2: Incomplete Extraction. The product may not have been fully extracted from the aqueous phase during workup. Perform multiple extractions with an appropriate organic solvent to maximize recovery.[5]
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A3: Degradation on Silica Gel. Aldehydes, particularly α,β-unsaturated ones, can be sensitive to decomposition or polymerization on acidic silica gel during column chromatography. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.[5]
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Data Presentation: Reaction Conditions & Performance
The following tables summarize quantitative data from various reported oxidation methods for this compound and related allylic alcohols.
Table 1: Biocatalytic Oxidation of this compound
| Biocatalyst System | Substrate Conc. (mM) | Key Conditions | Time (h) | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| E. coli co-expressing YsADH & TkNOX | 100 | Standard atmosphere | - | 21.3% yield | [8][15] |
| E. coli with YsADH, TkNOX, VsHGB | 100 | Pure oxygen atmosphere | - | 51.3% yield | [8][15] |
| E. coli with fusion enzyme YsADH-TkNOX-VsHGB | 250 | 0.2 mM FAD, 0.4 mM NADP⁺ | 8 | 100% conversion |[8][15] |
Table 2: Chemical Oxidation Conditions for Allylic Alcohols
| Oxidant/Catalyst | Substrate | Solvent | Temperature | Typical Outcome | Reference |
|---|---|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Primary allylic alcohols | Dichloromethane | Room Temp. | Good yield of aldehyde, over-oxidation is rare | [4][5][16] |
| Manganese Dioxide (MnO₂) | Primary allylic alcohols | Dichloromethane / Hexane | Room Temp. / Reflux | Selective for allylic alcohols, requires large excess | [5] |
| Swern Oxidation | 3-Methylbut-3-en-1-ol | Dichloromethane | -78 °C to RT | Mild, good for sensitive substrates | [6] |
| H₂O₂ / (THA)₃[SbW₉O₃₃(tBuSiO)₃Ti(OiPr)] | this compound | Acetonitrile (CD₃CN) | Room Temp. | >90% conversion in ~2 hours |[17] |
Experimental Protocols
Protocol 1: General Procedure for Oxidation using Pyridinium Chlorochromate (PCC)
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Suspend PCC (1.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Dissolve this compound (1.0 equivalent) in a small amount of dry DCM.
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Add the alcohol solution to the PCC suspension in one portion.
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Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
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Filter the mixture through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether.
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Combine the organic filtrates and carefully remove the solvent under reduced pressure at low temperature to avoid loss of the volatile product.[16]
Protocol 2: General Procedure for Swern Oxidation
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In a three-neck flask under an inert atmosphere (Nitrogen or Argon), add dry dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
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Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents). Stir for 15 minutes.
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Add a solution of this compound (1.0 equivalent) in dry DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 45 minutes at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise to quench the reaction.
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Remove the cooling bath and allow the reaction mixture to warm to room temperature.
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Add water to the reaction mixture and transfer to a separatory funnel.
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Extract the aqueous layer multiple times with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.[6]
Visualizations
Caption: Troubleshooting workflow for low conversion issues.
Caption: Reaction pathways in prenol oxidation.
Caption: Decision tree for diagnosing low conversion.
References
- 1. scispace.com [scispace.com]
- 2. Chlorine atom-initiated low-temperature oxidation of prenol and isoprenol: The effect of CC double bonds on the peroxy radical chemistry in alcohol oxidation – Publications – Research [sandia.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic Enantioselective Oxidation of Sec‐Allylic Alcohols with Flavin‐Dependent Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid-catalyzed heterogeneous reaction of this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platinum deactivation: in situ EXAFS during aqueous alcohol oxidation reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. organic chemistry - Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
Side reactions and byproduct formation in the Prins reaction for prenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Prins reaction of prenol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the Prins reaction with prenol?
The Prins reaction of prenol with an aldehyde, typically catalyzed by an acid, can yield several products depending on the reaction conditions. The most common products are substituted tetrahydropyrans and dihydropyrans, which are valuable intermediates in the synthesis of fragrances and pharmaceuticals. The reaction proceeds through the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the double bond of prenol. The resulting carbocation intermediate can then undergo intramolecular cyclization.
Q2: What are the common side reactions and byproducts observed in the Prins reaction of prenol?
Several side reactions can occur, leading to a mixture of byproducts and reducing the yield of the desired product. These include:
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Etherification: Under acidic conditions, prenol can react with itself or another alcohol molecule present in the reaction mixture to form diprenyl ether or other ethers.[1][2]
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Dimerization/Polymerization: The acidic conditions can promote the dimerization or polymerization of prenol, leading to higher molecular weight byproducts.[3]
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Formation of Acyclic Products: Instead of cyclizing, the intermediate carbocation can be trapped by a nucleophile (e.g., water, acetate) to form 1,3-diols or their esters, or lose a proton to form an allylic alcohol.[4][5]
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Isomerization: The starting material or the products can undergo isomerization under the reaction conditions, leading to a mixture of isomers.
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Carbonyl-Ene Reaction: This is another possible competing reaction pathway that can lead to the formation of homoallylic alcohols.[6]
Q3: How does the choice of acid catalyst affect the reaction outcome?
The type of acid catalyst, whether a Brønsted or Lewis acid, significantly influences the selectivity and rate of the Prins reaction.
-
Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) are commonly used but can sometimes lead to a higher proportion of side products due to their strong protonating ability, which can promote polymerization and other side reactions.[7]
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Lewis acids (e.g., SnCl₄, FeCl₃, InBr₃) can offer better selectivity by coordinating with the carbonyl oxygen, thus activating the aldehyde for nucleophilic attack by the prenol double bond.[8][9] The choice of Lewis acid and its concentration can be tuned to favor the formation of specific products. For instance, some Lewis acids may favor the formation of halogenated byproducts if the counter-ion is nucleophilic.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of prenol | 1. Insufficient catalyst activity or amount.2. Low reaction temperature.3. Impurities in starting materials or solvent. | 1. Increase catalyst loading or switch to a stronger acid catalyst.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Ensure all reagents and solvents are pure and dry. |
| Low selectivity to the desired tetrahydropyran product | 1. Inappropriate choice of catalyst.2. Reaction temperature is too high.3. Presence of water in the reaction mixture.4. Incorrect stoichiometry of reactants. | 1. Screen different Lewis and Brønsted acid catalysts. Heterogeneous catalysts like zeolites can sometimes offer higher selectivity.2. Optimize the reaction temperature; lower temperatures often favor the desired cyclized product.3. Conduct the reaction under anhydrous conditions.4. Vary the prenol-to-aldehyde ratio. |
| Formation of significant amounts of diprenyl ether | 1. High concentration of prenol.2. Strong Brønsted acid catalyst.3. Prolonged reaction time. | 1. Use a higher ratio of aldehyde to prenol.2. Switch to a milder Lewis acid catalyst.3. Monitor the reaction progress and stop it once the desired product is formed. |
| Polymerization of starting material | 1. Highly acidic conditions.2. High reaction temperature. | 1. Use a less concentrated acid or a weaker acid catalyst.2. Perform the reaction at a lower temperature. |
| Formation of a complex mixture of unidentified byproducts | 1. Degradation of starting materials or products.2. Multiple competing reaction pathways. | 1. Lower the reaction temperature and shorten the reaction time.2. Use a more selective catalyst. Consider using a heterogeneous catalyst to simplify product separation.3. Analyze the crude reaction mixture by GC-MS to identify major byproducts and adjust conditions accordingly. |
Quantitative Data on Byproduct Formation
While specific quantitative data for the Prins reaction of prenol is not extensively available in the literature, data from the analogous reaction with its isomer, isoprenol, can provide valuable insights into the expected product distribution under different catalytic conditions.
Table 1: Influence of Catalyst on Product Selectivity in the Prins Cyclization of Isoprenol with Isovaleraldehyde *
| Catalyst | Conversion of Isoprenol (%) | Selectivity to Tetrahydropyranols (%) | Selectivity to Dihydropyrans (%) |
| H-Beta-300 (zeolite) | 99 | 72 | 28 |
| Sn-Y-80 (modified zeolite) | - | 70 | 30 |
| Dealuminated H-Y-80 | 99 | 64 | 36 |
*Data is indicative and based on reactions with isoprenol, not prenol. The actual product distribution may vary.
Experimental Protocols
General Procedure for the Prins Reaction of Prenol with an Aldehyde using a Lewis Acid Catalyst:
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To a stirred solution of the aldehyde (1.0 mmol) in a dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid catalyst (e.g., SnCl₄, 0.1 mmol) dropwise.
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After stirring for 10-15 minutes, add a solution of prenol (1.2 mmol) in the same dry solvent (5 mL) dropwise over 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
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Separate the organic layer, and extract the aqueous layer with the solvent (2 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Note: The optimal catalyst, solvent, temperature, and reaction time will vary depending on the specific aldehyde used and should be determined experimentally.
Visualizations
Reaction Pathways in the Prins Reaction of Prenol
Caption: Main and side reaction pathways in the Prins reaction of prenol.
Troubleshooting Workflow for Low Yield in Prins Reaction
Caption: A logical workflow for troubleshooting low yields in the Prins reaction of prenol.
References
- 1. Prins Reaction [organic-chemistry.org]
- 2. Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prins reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Catalyst Selection for 3-Methyl-2-buten-1-ol Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of 3-Methyl-2-buten-1-ol (prenol).
Frequently Asked Questions (FAQs)
Q1: What are the common isomers formed from this compound?
The primary isomerization product of this compound (prenol) is 3-Methyl-3-buten-1-ol (isoprenol). Depending on the catalyst and reaction conditions, further reactions can lead to the formation of other byproducts.
Q2: What are the key factors influencing catalyst selection for this isomerization?
The choice of catalyst is critical and depends on several factors:
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Desired Product: Whether you are aiming for high conversion of the starting material or high selectivity towards a specific isomer.
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Operating Conditions: The reaction temperature and pressure can influence catalyst stability and activity.
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Catalyst Type: The choice between a homogeneous or heterogeneous catalyst will depend on the desired ease of separation and potential for catalyst recycling.[1]
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Support Material: For heterogeneous catalysts, the support material (e.g., alumina, silica, activated carbon) can significantly impact the dispersion and stability of the active metal.[2][3]
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
Heterogeneous catalysts are widely used in industrial applications due to their straightforward separation from the reaction mixture, which simplifies product purification and catalyst recycling, often leading to lower operational costs.[1] In contrast, homogeneous catalysts can be difficult and costly to separate from the product.[1]
Troubleshooting Guides
Problem 1: Low Conversion of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | 1. Verify Catalyst Preparation: Ensure the catalyst was prepared according to a reliable protocol. For supported palladium catalysts, the choice of precursor (e.g., PdCl₂, Pd(OAc)₂) and support material can influence activity.[4] 2. Increase Catalyst Loading: Gradually increase the catalyst amount to see if it improves conversion. 3. Optimize Reaction Temperature: Increase the reaction temperature in increments. For palladium catalysts, a typical range is 60-100°C.[5] |
| Catalyst Deactivation | 1. Check for Poisons: Ensure the feedstock and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). 2. Regenerate Catalyst: If using a heterogeneous catalyst, consider regeneration. Methods include thermal treatment in an inert atmosphere or washing with appropriate solvents.[6][7] 3. Investigate Sintering: For supported metal catalysts, high temperatures can cause metal particles to agglomerate (sinter), reducing the active surface area. Characterize the used catalyst (e.g., via TEM) to check for this. |
| Suboptimal Reaction Conditions | 1. Adjust Reaction Time: Increase the reaction time to allow for higher conversion. 2. Optimize Pressure: For reactions involving gases (e.g., in a hydrogen environment), ensure the pressure is at the desired level. |
Problem 2: Low Selectivity to the Desired Isomer
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | 1. Modify Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired product and reduce the formation of byproducts.[5] 2. Solvent Effects: The choice of solvent can significantly influence selectivity.[8][9] Experiment with different solvents (e.g., alkanes) to see if selectivity improves.[8][9] |
| Inappropriate Catalyst | 1. Catalyst Doping: For palladium catalysts, the addition of a second metal (e.g., Selenium) can suppress hydrogenation activity and promote the desired isomerization.[5] 2. Change Support Material: The support can influence the electronic properties of the metal and thus its selectivity. Experiment with different supports like SiO₂, Al₂O₃, or activated carbon. |
| Side Reactions | 1. Identify Byproducts: Use analytical techniques like GC-MS to identify the major byproducts. This can provide clues about the competing reaction pathways. 2. Adjust Reaction Time: Shorter reaction times may minimize the formation of subsequent products. |
Data Presentation: Catalyst Performance in Isoprenol Isomerization
The following table summarizes performance data for different catalysts used in the isomerization of 3-methyl-3-buten-1-ol (isoprenol) to this compound (prenol).
| Catalyst | Support | Temperature (°C) | Conversion (%) | Selectivity to Prenol (%) | Yield of Prenol (%) | Reference |
| 0.5% Pd–0.05% Se–0.3% Ce | SiO₂ | 60–100 | 45 | 93–94 | - | [5] |
| 0.5% Pd | Al₂O₃ | 70 | - | 94 | 66 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Supported Palladium Catalyst by Incipient Wetness Impregnation
This protocol describes a general method for preparing a supported palladium catalyst.
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Support Pre-treatment: Dry the support material (e.g., γ-Al₂O₃, SiO₂) in an oven at 120°C for at least 4 hours to remove adsorbed water.
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Precursor Solution Preparation: Dissolve a palladium precursor (e.g., palladium(II) chloride, palladium(II) acetate) in a suitable solvent (e.g., dilute HCl for PdCl₂, acetic acid for Pd(OAc)₂) to achieve the desired metal loading. The volume of the solution should be equal to the pore volume of the support.
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Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.
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Drying: Dry the impregnated support in an oven at 120°C overnight.
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Calcination: Calcine the dried material in a furnace. The temperature and atmosphere (e.g., air, nitrogen) will depend on the precursor and support used. A typical procedure involves heating in air to 300-500°C.
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Reduction (if necessary): For many applications, the palladium oxide needs to be reduced to metallic palladium. This is typically done by heating the calcined catalyst in a flow of hydrogen gas at a specific temperature.
Protocol 2: Isomerization of this compound
This protocol provides a general procedure for the isomerization reaction.
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Reactor Setup: Place the catalyst in a suitable reactor (e.g., a stirred batch reactor or a fixed-bed continuous flow reactor).
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Catalyst Activation (if required): For some catalysts, an in-situ activation step, such as reduction under hydrogen flow, may be necessary.
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Reaction Mixture Preparation: Prepare a solution of this compound in the chosen solvent.
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Reaction Execution:
-
Batch Reactor: Add the reaction mixture to the reactor. Seal the reactor, and if necessary, purge with an inert gas or charge with a reactant gas (e.g., hydrogen). Heat the reactor to the desired temperature while stirring.
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Flow Reactor: Pump the reaction mixture through the catalyst bed at a defined flow rate and temperature.
-
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Sampling and Analysis: Periodically take samples from the reaction mixture and analyze them using gas chromatography (GC) or GC-MS to determine the conversion of the starting material and the selectivity to the desired products.
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Product Isolation: After the reaction is complete, separate the catalyst from the reaction mixture (e.g., by filtration for a heterogeneous catalyst). The product can then be isolated from the solvent, for example, by distillation.
Mandatory Visualizations
Caption: Experimental workflow for catalyst preparation and isomerization.
Caption: Troubleshooting guide for low reaction conversion.
Caption: Decision tree for selecting a suitable catalyst.
References
- 1. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 7. CN103623843A - Method for reactivating palladium carbon catalyst - Google Patents [patents.google.com]
- 8. Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
Suppressing polymerization of 3-Methyl-2-buten-1-ol under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on suppressing the unwanted polymerization of 3-Methyl-2-buten-1-ol (prenol) during acid-catalyzed reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerizing under acidic conditions?
A1: this compound is an allylic alcohol. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). This leads to the formation of a resonance-stabilized allylic carbocation. This carbocation is an intermediate that can be attacked by another molecule of this compound, initiating cationic polymerization or oligomerization. This process can lead to a mixture of unwanted side products, reducing the yield of your desired product.
Q2: What is cationic polymerization?
A2: Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and reacts with other monomers to form a polymer. In the case of this compound, the acidic proton acts as an initiator, generating the initial carbocation.
Q3: Are standard radical polymerization inhibitors effective in this case?
A3: No, standard radical polymerization inhibitors such as hydroquinone or BHT are generally ineffective in this scenario. This is because the polymerization of this compound under acidic conditions proceeds via a cationic mechanism, not a free-radical mechanism. Cationic polymerization requires different control strategies.
Q4: What are the typical side products of acid-catalyzed reactions of this compound?
A4: Besides polymerization, other potential side products include isomers of prenol, such as 2-methyl-3-buten-2-ol, and isoprene, which is formed through dehydration.[1] These highly reactive compounds can also contribute to the formation of oligomers and polymers.
Troubleshooting Guide
This guide addresses common issues encountered during acid-catalyzed reactions of this compound.
| Symptom | Potential Cause | Recommended Solutions |
| Reaction mixture becomes viscous or solidifies | Runaway cationic polymerization. | Immediate Action: 1. Cool the reaction vessel immediately in an ice bath.2. If possible, quench the reaction by adding a cold, weak base (e.g., saturated sodium bicarbonate solution) or a nucleophilic solvent like methanol.Prevention: • Reduce the reaction temperature.• Decrease the concentration of the acid catalyst.• Add a polymerization inhibitor suitable for cationic polymerization (see below). |
| Low yield of desired product with a complex mixture of byproducts | Competing side reactions such as isomerization, dehydration, and oligomerization. | • Optimize Reaction Conditions: - Temperature: Lower the reaction temperature. Cationic polymerization is often suppressed at lower temperatures. - Acid Concentration: Use the minimum effective concentration of the acid catalyst. - Solvent: Use a more polar, non-nucleophilic solvent to help stabilize the carbocation and potentially reduce its reactivity towards polymerization.• Controlled Addition: Add the acid catalyst slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.• Introduce a Weak Nucleophile: The presence of a weak, non-interfering nucleophile can cap the growing polymer chain. The choice of nucleophile is critical and must be compatible with your desired reaction. |
| Inconsistent results between batches | Variability in reagent purity or reaction setup. | • Reagent Purity: Ensure that this compound and all solvents are free from impurities that could initiate or accelerate polymerization.• Anhydrous Conditions: Water can act as a co-catalyst in some cationic polymerizations. Ensure your reaction is performed under anhydrous conditions if necessary for your specific transformation.• Inert Atmosphere: While not always necessary for cationic polymerization, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture. |
Data on Factors Influencing Polymerization
The following table summarizes the qualitative effects of various parameters on the acid-catalyzed polymerization of this compound. Precise quantitative data is highly dependent on the specific reaction conditions.
| Parameter | Effect on Polymerization Rate | Rationale |
| Temperature | Increases with increasing temperature | Higher temperatures provide more energy for the propagation steps of polymerization and can favor side reactions like dehydration to isoprene, a highly reactive monomer. |
| Acid Concentration | Increases with increasing acid concentration | A higher concentration of acid generates a higher concentration of the initiating carbocations, thus accelerating the rate of polymerization. |
| Solvent Polarity | Can increase in non-polar solvents | Polar solvents can stabilize the carbocation intermediates, potentially reducing their reactivity towards polymerization with another prenol molecule. |
| Presence of Weak Nucleophiles | Can decrease polymerization | Weak nucleophiles can compete with the monomer for reaction with the growing carbocation, effectively terminating the polymer chain. |
Experimental Protocol: Minimizing Polymerization in Acid-Catalyzed Reactions
This protocol provides a general framework for conducting acid-catalyzed reactions with this compound while minimizing unwanted polymerization.
Materials:
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This compound (high purity)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated sodium bicarbonate solution, cold methanol)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use.
Procedure:
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer) and dry it thoroughly in an oven.
-
Cool the glassware under a stream of inert gas.
-
Add the this compound and the anhydrous solvent to the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath.
-
-
Catalyst Addition:
-
Dissolve the acid catalyst in a small amount of the reaction solvent in the dropping funnel.
-
Add the catalyst solution dropwise to the stirred reaction mixture over an extended period. Maintain the low temperature throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, NMR).
-
Be vigilant for any signs of polymerization, such as a sudden increase in temperature or viscosity.
-
-
Quenching the Reaction:
-
Once the reaction has reached the desired conversion, quench it by slowly adding the cold quenching solution while maintaining vigorous stirring and cooling.
-
-
Work-up and Isolation:
-
Proceed with the standard work-up procedure for your specific reaction to isolate and purify the desired product.
-
Visualizations
Caption: Cationic polymerization mechanism of this compound.
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Experimental workflow to minimize polymerization.
References
Byproduct analysis in citral synthesis using 3-Methyl-2-buten-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of citral from 3-methyl-2-buten-1-ol (prenol).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for the synthesis of citral from this compound?
The synthesis of citral from this compound (prenol) and 3-methyl-2-butenal (prenal) typically proceeds via a two-step acid-catalyzed reaction. The first step involves the formation of 3-methyl-2-butenal diprenyl acetal. This intermediate then undergoes a thermal rearrangement, often under acidic conditions, to yield citral, which is a mixture of two geometric isomers: geranial (E-isomer) and neral (Z-isomer).[1]
Q2: What are the most common byproducts observed in this synthesis?
Common byproducts can arise from several side reactions, including:
-
Isocitrals: Isomerization of the citral double bond can occur at elevated temperatures.[2]
-
Cyclization Products: Intramolecular reactions can lead to the formation of cyclic ethers or other cyclic compounds, especially in the presence of strong acids.
-
Polymers: Aldol condensation and other polymerization reactions of the aldehyde starting material and product can occur, leading to higher molecular weight impurities.
-
p-Cymene: Under strongly acidic conditions and heat, citral can undergo cyclization and aromatization to form p-cymene.[2]
Q3: Which analytical techniques are recommended for byproduct identification and quantification?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for separating, identifying, and quantifying volatile byproducts in the citral synthesis reaction mixture.[3][4] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile byproducts. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Citral | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Catalyst deactivation. 4. Significant byproduct formation. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Optimize the reaction temperature. Higher temperatures can favor byproduct formation. 3. Use a fresh or regenerated catalyst. 4. Refer to the byproduct minimization strategies below. |
| High Levels of Isocitral | Excessive heat during reaction or purification. | Lower the reaction and distillation temperatures. Utilize vacuum distillation for purification.[2] |
| Presence of High Molecular Weight Byproducts (Polymers) | 1. High concentration of reactants. 2. Prolonged reaction time. 3. Use of a strong acid catalyst. | 1. Perform the reaction at a lower concentration. 2. Optimize the reaction time to avoid prolonged exposure to reaction conditions after completion. 3. Consider using a milder acid catalyst. |
| Formation of Colored Impurities | Degradation of starting materials or product. | Ensure the use of high-purity starting materials and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent Results | Variability in raw material quality or reaction conditions. | 1. Use reagents from a reliable source with verified purity. 2. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |
Data Presentation: Byproduct Distribution
The following table summarizes the expected byproduct distribution under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Reaction Condition | Major Byproduct(s) | Typical Abundance (%) | Notes |
| High Temperature (>150°C) | Isocitrals, p-Cymene | 10-20 | Higher temperatures promote isomerization and aromatization.[2] |
| Strong Acid Catalyst (e.g., H₂SO₄) | Cyclization products, Polymers | 15-30 | Strong acids can catalyze various side reactions. |
| Prolonged Reaction Time (>12h) | Polymers, Degradation products | 5-15 | Extended reaction times can lead to product degradation and polymerization. |
| Optimized Conditions (Mild Acid, Moderate Temperature) | Minor amounts of isocitrals and cyclization products | <5 | Careful control of reaction parameters minimizes byproduct formation. |
Experimental Protocols
General Procedure for Citral Synthesis
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap is charged with this compound (prenol), 3-methyl-2-butenal (prenal), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the reaction mixture.
-
Acetal Formation: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The progress of the acetal formation can be monitored by TLC or GC.
-
Rearrangement to Citral: Once the acetal formation is complete, the reaction temperature is typically raised to facilitate the thermal rearrangement of the acetal to citral.
-
Workup and Purification: The reaction mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude citral is then purified by vacuum distillation.
Protocol for GC-MS Analysis
-
Sample Preparation: A small aliquot of the crude reaction mixture or the purified product is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: The obtained chromatogram is analyzed by identifying the peaks corresponding to citral isomers and any byproducts. The mass spectra of the byproduct peaks are compared with spectral libraries (e.g., NIST) for identification. Quantification can be performed using an internal standard method.
Visualizations
Caption: Reaction pathway for citral synthesis.
Caption: Overview of main and side reactions.
Caption: General experimental workflow.
References
Optimizing solvent choice for high-yield esterification of 3-Methyl-2-buten-1-ol
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize the solvent choice and reaction conditions for the high-yield esterification of 3-Methyl-2-buten-1-ol (prenol).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the esterification of this compound? The main challenge is that the reaction is a reversible equilibrium between the alcohol and carboxylic acid on one side, and the ester and water on the other.[1] To achieve a high yield, the equilibrium must be shifted toward the products. Additionally, as an allylic alcohol, this compound is susceptible to side reactions like rearrangement and elimination under strong acid catalysis.[2]
Q2: What is the best solvent for Fischer esterification of prenol? While direct comparative studies are scarce for prenol, non-polar, water-immiscible solvents like toluene or hexane are generally preferred for Fischer esterification. These solvents facilitate the removal of water as a byproduct via azeotropic distillation using a Dean-Stark apparatus, which effectively drives the reaction equilibrium towards the ester product.
Q3: Can I perform the esterification without a solvent? Yes, solvent-free esterification is a viable and often "greener" alternative. This can be achieved by:
-
Using a large excess of one of the reactants (typically the less expensive one) to act as the solvent.[1]
-
Employing more reactive acylating agents like acetic anhydride, which can often be run neat and lead to very high yields.[3][4]
-
Utilizing enzymatic catalysis, where solvent-free systems are common and can yield high conversions.[5]
Q4: How can I increase my product yield? Several strategies can be employed to maximize ester yield:
-
Water Removal: Use a Dean-Stark trap with an appropriate azeotropic solvent (e.g., toluene).
-
Use of Excess Reactant: Employ a large excess of either the alcohol or the carboxylic acid to shift the equilibrium.[1]
-
Choice of Acylating Agent: For higher yields, replace the carboxylic acid with a more reactive derivative like an acid anhydride or an acyl chloride.[3]
-
Catalyst Choice: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct amount.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Equilibrium Not Shifted: Water produced during the reaction is hydrolyzing the ester back to starting materials. | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water azeotropically. Alternatively, use a large excess of one reactant.[1] |
| Inactive/Insufficient Catalyst: The acid catalyst is old, hydrated, or used in too low a concentration. | Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid. Consider slightly increasing the catalyst loading. | |
| Low Reaction Temperature: The temperature is insufficient to overcome the activation energy at a reasonable rate. | Ensure the reaction is heated to reflux in the chosen solvent. Monitor the temperature of the reaction mixture. | |
| Formation of Side Products | Rearrangement/Elimination: Under strongly acidic conditions, the allylic alcohol can rearrange to 2-methyl-3-buten-2-ol or eliminate to form isoprene.[2] | Use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄). Avoid excessively high temperatures or prolonged reaction times. Consider a non-acidic method, such as using acetic anhydride with a base catalyst.[4] |
| Ether Formation: Self-condensation of the alcohol can occur at high temperatures with strong acid catalysts. | Lower the reaction temperature or use a milder catalyst. Ensure the carboxylic acid is present in a sufficient concentration. | |
| Difficult Product Isolation | Emulsion during Workup: The solvent and aqueous layers fail to separate cleanly during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. |
| Product is Water-Soluble: The resulting ester has some solubility in the aqueous wash solutions, leading to loss of yield. | Use a more non-polar extraction solvent and perform multiple extractions (e.g., 3x with diethyl ether or ethyl acetate) to maximize recovery. Minimize the volume of aqueous washes. |
Data Presentation: Esterification Yields
Direct solvent comparison data for prenol is limited. The following table summarizes reported yields for the synthesis of prenyl acetate and related allylic esters using different methods and conditions.
| Alcohol | Acylating Agent | Catalyst / Method | Solvent | Temp. (°C) | Time (h) | Yield / Conversion |
| This compound | Acetic Anhydride | Sodium Acetate | None | 100-110 | 2 | >88% Yield[4] |
| Nerol | Ethyl Acetate | Novozyme 435 (Lipase) | None | 52.7 | 2 | 91.6% Conversion[5] |
| Various Alcohols | Various Carboxylic Acids | I₂ / KH₂PO₂ | None (Ball-milling) | Room Temp. | 0.33 | 45-91% Yield[6] |
Experimental Workflows and Logic Diagrams
Caption: Standard workflow for Fischer esterification.
Caption: Troubleshooting logic for low ester yield.
Experimental Protocols
Protocol 1: Fischer Esterification using Toluene and Dean-Stark Trap
This protocol describes the esterification of this compound with acetic acid using p-toluenesulfonic acid as a catalyst and toluene as the solvent for azeotropic water removal.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene (approx. 2 mL per mmol of alcohol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, glacial acetic acid, p-TsOH, and toluene.
-
Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting.
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by TLC or GC analysis.
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acidic catalyst and excess acetic acid.
-
Extraction: Shake the funnel, venting frequently. Allow the layers to separate and remove the aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Drying: Transfer the organic layer to a flask and dry it over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by fractional distillation or column chromatography to obtain the pure prenyl acetate.
Protocol 2: High-Yield Synthesis using Acetic Anhydride (Solvent-Free)
This method avoids the need for water removal by using a highly reactive acylating agent.[4]
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Sodium Acetate (catalytic amount, approx. 0.1 eq) or Pyridine (1.2 eq, acts as catalyst and base)
-
Deionized Water
-
Anhydrous Sodium Carbonate (Na₂CO₃)
Procedure:
-
Setup: In a round-bottom flask with a stir bar and reflux condenser, add acetic anhydride and sodium acetate (or pyridine).
-
Addition of Alcohol: Heat the mixture to 100 °C. Slowly add the this compound dropwise to the flask while maintaining the temperature between 100-110 °C.
-
Reaction: After the addition is complete, maintain the reaction at a constant temperature for 2 hours.[4]
-
Workup: Cool the reaction mixture to room temperature. Add a small amount of water to quench the excess acetic anhydride. Stir until the reaction is complete.
-
Neutralization: Transfer the mixture to a separatory funnel. Add more water and allow the layers to separate. Remove the lower aqueous layer. Add anhydrous sodium carbonate to the organic layer to adjust the pH to ~7.[4]
-
Purification: Filter the crude product and purify by vacuum distillation to obtain the final product. A fraction collected around 70-80 °C / 50 mmHg is expected for prenyl acetate.[4]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acid-catalyzed heterogeneous reaction of this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ScenTree - Prenyl acetate (CAS N° 1191-16-8) [scentree.co]
- 4. CN103012132A - Preparation method of prenyl acetate - Google Patents [patents.google.com]
- 5. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
- 6. Mechanically induced solvent-free esterification method at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Preventing rearrangement of 3-Methyl-2-buten-1-ol during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Methyl-2-buten-1-ol (prenol) to prevent its rearrangement and degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in product purity over time, presence of a new peak in GC or NMR analysis. | Rearrangement to 2-methyl-3-buten-2-ol (isoprenol) or other isomers. | Verify storage conditions. Avoid acidic contamination and exposure to high temperatures. |
| Discoloration or formation of viscous material. | Polymerization or oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with oxygen and light. Ensure storage temperature is low. |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh solutions for critical experiments. Re-analyze the purity of the stock solution before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway is an acid-catalyzed rearrangement to its isomer, 2-methyl-3-buten-2-ol.[1][2] This occurs because this compound is an allylic alcohol, and the presence of acid can protonate the hydroxyl group, leading to the formation of a carbocation intermediate that can then rearrange to a more stable tertiary carbocation, which upon deprotonation yields the isomer.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The storage area should be well-ventilated and away from heat sources and incompatible materials like strong acids and oxidizing agents.[3]
Q3: How does pH affect the stability of this compound?
A3: Acidic conditions significantly promote the rearrangement of this compound to its isomer. Therefore, it is crucial to avoid any contact with acidic substances. Glassware should be thoroughly cleaned and dried to remove any acidic residues. If the compound is to be used in a buffered solution, a neutral or slightly basic pH is recommended.
Q4: Is this compound sensitive to light?
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound and the presence of its rearrangement product, 2-methyl-3-buten-2-ol, can be determined using analytical techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data on Storage and Stability
While specific kinetic data for the rearrangement of this compound under various pH and light conditions is not extensively available in the literature, the following table summarizes the key factors influencing its stability.
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated temperatures | Increases rate of rearrangement and degradation. | Store in a cool environment, preferably refrigerated. |
| pH | Acidic (low pH) | Catalyzes rearrangement to 2-methyl-3-buten-2-ol. | Maintain neutral or slightly basic pH. Avoid all contact with acids. |
| Atmosphere | Presence of Oxygen | Can lead to oxidation. | Store under an inert atmosphere (e.g., Nitrogen, Argon). |
| Light | Exposure to UV or ambient light | May promote photochemical degradation. | Store in amber vials or in the dark. |
| Container Material | Incompatible materials | Can introduce contaminants that catalyze degradation. | Use clean, dry, and inert containers (e.g., glass). |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol outlines a method to separate and identify this compound and its common isomer, 2-methyl-3-buten-2-ol.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. The mass spectrum of this compound will have characteristic fragments that can be compared to a reference library. The rearrangement product, 2-methyl-3-buten-2-ol, will have a different retention time and a distinct mass spectrum.
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life.
-
Sample Preparation: Aliquot pure this compound into several clean, inert vials. Some vials should be purged with an inert gas before sealing. A subset of samples can be spiked with a known amount of acid (e.g., 0.01 M HCl) to assess the impact of acidic contamination.
-
Storage Conditions:
-
Condition 1 (Control): 2-8°C, protected from light.
-
Condition 2 (Accelerated Temperature): 40°C ± 2°C / 75% RH ± 5% RH.
-
Condition 3 (Acid-spiked): Room temperature, protected from light.
-
Condition 4 (Light Exposure): Room temperature, exposed to controlled UV/Vis light source.
-
-
Time Points: Analyze samples at initial (T=0), 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples using the GC-MS protocol described above to quantify the amount of this compound remaining and the formation of any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf life under recommended storage conditions.
Visualizations
Caption: Acid-catalyzed rearrangement of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
- 2. Prins cyclization of isoprenol with various aldehydes using MoO3/SiO2 as a catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Methyl-2-buten-1-ol and 3-Methyl-3-buten-1-ol (Isoprenol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important C5 isomers: 3-methyl-2-buten-1-ol (prenol) and 3-methyl-3-buten-1-ol (isoprenol). Understanding the distinct reactivity profiles of these structurally similar alkenols is crucial for their effective utilization in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document summarizes key differences in their behavior towards oxidation, esterification, and electrophilic addition, supported by available experimental data and established principles of chemical reactivity.
Structural and Electronic Differences
The differential reactivity of prenol and isoprenol stems directly from the placement of the carbon-carbon double bond relative to the hydroxyl group.
-
This compound (Prenol): As a primary allylic alcohol, the double bond is at the C2-C3 position. This internal, trisubstituted double bond is more sterically hindered but also more electron-rich and thermodynamically stable than the terminal double bond in isoprenol. The proximity of the double bond to the hydroxyl group allows for potential electronic interactions that can influence reaction pathways.
-
3-Methyl-3-buten-1-ol (Isoprenol): This isomer is a primary homoallylic alcohol with a terminal, disubstituted double bond at the C3-C4 position. This double bond is less sterically hindered and generally more accessible to incoming reagents. Industrially, isoprenol is often synthesized as a precursor and then isomerized to the more stable prenol.
The following diagram illustrates the structural differences between the two isomers.
Caption: Structures of Prenol and Isoprenol.
Comparative Reactivity in Key Organic Reactions
The structural nuances of prenol and isoprenol lead to distinct outcomes and reaction efficiencies in common synthetic transformations.
Oxidation and Pyrolysis
High-temperature oxidation and pyrolysis studies reveal fundamental differences in the decomposition pathways of prenol and isoprenol. A comparative study conducted in a jet-stirred reactor provides significant insights into their relative stability and reaction mechanisms.
Key Findings:
-
Isoprenol primarily undergoes a unimolecular decomposition via a retro-ene-like reaction, yielding formaldehyde and isobutene. This pathway accounts for over 99% of its consumption under pyrolysis conditions.
-
Prenol , in contrast, is predominantly consumed through radical-mediated pathways. The presence of the hydroxyl group in proximity to the double bond facilitates radical chemistry, leading to the formation of aldehydes and ketones.
The distinct decomposition routes are a direct consequence of their molecular structures. The homoallylic nature of isoprenol allows for a concerted, six-membered ring transition state for the retro-ene reaction, a pathway that is not available for the allylic prenol.
Table 1: Comparative Data on Pyrolysis and Oxidation in a Jet-Stirred Reactor
| Parameter | This compound (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) |
| Primary Decomposition Pathway | Radical Chemistry | Unimolecular Retro-ene Reaction |
| Major Products | 3-Methyl-2-butenal, 2-Methyl-1,3-butadiene | Formaldehyde, Isobutene |
| Reaction Initiation | C-C and C-O bond homolysis | Concerted intramolecular H-shift |
The following diagram illustrates the divergent decomposition pathways.
Caption: Divergent decomposition pathways of prenol and isoprenol.
Esterification
Key Considerations:
-
Steric Hindrance: Both prenol and isoprenol are primary alcohols, which are generally reactive in Fischer esterification. However, the trisubstituted double bond adjacent to the CH₂OH group in prenol may present slightly more steric hindrance to the approach of a carboxylic acid compared to the more remote and less substituted double bond in isoprenol. This could lead to a marginally slower reaction rate for prenol under identical conditions.
-
Electronic Effects: The electron-donating nature of the alkyl groups on the double bond in prenol makes the oxygen of the hydroxyl group slightly more nucleophilic, which could enhance its reactivity. Conversely, the proximity of the π-system could also exert some electronic influence that might affect the transition state energy.
Expected Reactivity:
Given that both are primary alcohols, the difference in esterification rates is likely to be minimal under standard conditions. However, for sterically demanding carboxylic acids, isoprenol might show a slight advantage due to the greater accessibility of its hydroxyl group.
Table 2: Qualitative Comparison of Esterification Reactivity
| Parameter | This compound (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) |
| Alcohol Type | Primary, Allylic | Primary, Homoallylic |
| Steric Hindrance at -OH | Slightly higher due to adjacent trisubstituted alkene | Lower |
| Predicted Relative Rate | Slightly slower, especially with bulky acids | Slightly faster |
Electrophilic Addition to the Double Bond
The position and substitution pattern of the double bond are the primary determinants of reactivity in electrophilic additions (e.g., with HBr or Br₂).
Key Principles:
-
Alkene Stability and Reactivity: The trisubstituted double bond of prenol is more electron-rich and more thermodynamically stable than the disubstituted terminal double bond of isoprenol. Generally, more substituted (and more stable) alkenes are more reactive towards electrophiles because they can form more stable carbocation intermediates.
-
Carbocation Stability (Markovnikov's Rule): In the addition of an electrophile like H⁺ to the double bond, the stability of the resulting carbocation intermediate is paramount.
-
Prenol: Protonation of the C2 carbon would yield a tertiary carbocation at C3, which is highly stabilized.
-
Isoprenol: Protonation of the terminal C4 carbon results in a tertiary carbocation at C3, which is also highly stabilized.
-
Predicted Reactivity and Regioselectivity:
Both isomers are expected to react readily with electrophiles and to follow Markovnikov's rule, forming a tertiary carbocation intermediate. However, the greater electron density of the trisubstituted double bond in prenol suggests it will likely react faster with electrophiles than isoprenol.
The workflow for electrophilic addition is depicted below.
Caption: General workflow for electrophilic addition to alkenes.
Table 3: Qualitative Comparison of Reactivity in Electrophilic Addition
| Parameter | This compound (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) |
| Double Bond Type | Trisubstituted, Internal | Disubstituted, Terminal |
| Relative Electron Density | Higher | Lower |
| Carbocation Intermediate | Tertiary | Tertiary |
| Predicted Relative Rate | Faster | Slower |
Experimental Protocols
The following are representative experimental protocols for the reactions discussed. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Protocol for Comparative Oxidation in a Jet-Stirred Reactor
This protocol is based on the methodology for studying gas-phase oxidation and pyrolysis.
Objective: To determine the product distribution from the oxidation of prenol and isoprenol under controlled conditions.
Apparatus:
-
Isothermal jet-stirred reactor (fused silica)
-
Gas chromatography system with appropriate columns (e.g., PLOT-Q, 5CB) and detectors (FID, TCD)
-
Mass flow controllers for precise gas metering
-
Heating system for the reactor
-
Sampling line for product analysis
Procedure:
-
The jet-stirred reactor is heated to the desired temperature (e.g., 500-1100 K) and maintained at a constant pressure (e.g., 0.107 MPa).
-
A gaseous mixture of the alcohol (prenol or isoprenol), an oxidizer (e.g., O₂), and an inert carrier gas (e.g., He or N₂) is introduced into the reactor via mass flow controllers. The mole fractions of the reactants are set to achieve the desired equivalence ratio.
-
The residence time in the reactor is controlled by the total flow rate and the reactor volume (typically around 2 seconds).
-
After the system reaches a steady state, a sample of the reactor effluent is withdrawn through a heated sampling probe.
-
The sample is analyzed by gas chromatography to identify and quantify the reactants and all stable products.
-
The experiment is repeated for the other isomer under identical conditions to allow for a direct comparison of product profiles.
Protocol for Fischer Esterification
Objective: To synthesize the acetate ester of prenol or isoprenol and compare the reaction progress.
Materials:
-
This compound or 3-Methyl-3-buten-1-ol
-
Glacial acetic acid (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Apparatus for simple distillation
Procedure:
-
In a round-bottom flask, combine the alcohol (e.g., 0.1 mol), glacial acetic acid (e.g., 0.3 mol, 3 equivalents), and a few boiling chips.
-
Slowly and with cooling, add concentrated sulfuric acid (e.g., 0.5 mL).
-
Attach the reflux condenser and heat the mixture to a gentle reflux for a specified time (e.g., 2 hours). Small aliquots can be taken periodically to monitor the reaction progress by GC or TLC.
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude ester can be purified by distillation.
-
The yield of the ester is calculated and compared for both alcohols to assess their relative reactivity.
Protocol for Electrophilic Bromination
Objective: To observe the relative rates of bromine addition to prenol and isoprenol.
Materials:
-
This compound or 3-Methyl-3-buten-1-ol
-
Solution of bromine (Br₂) in an inert solvent (e.g., dichloromethane or carbon tetrachloride) of known concentration.
-
Reaction vials
-
UV-Vis spectrophotometer (optional, for quantitative rate studies)
Procedure:
-
Prepare equimolar solutions of prenol and isoprenol in the same inert solvent used for the bromine solution.
-
In separate reaction vials at a constant temperature (e.g., room temperature, protected from light), place equal volumes of the alcohol solutions.
-
To each vial, add the bromine solution dropwise with stirring.
-
Qualitatively, the rate of reaction can be compared by observing the rate at which the reddish-brown color of bromine disappears. The faster the decolorization, the more reactive the alkene.
-
For a more quantitative comparison, the reaction can be monitored using a UV-Vis spectrophotometer by following the disappearance of the bromine absorbance at its λ_max. This would allow for the determination of initial reaction rates.
Conclusion
The reactivities of this compound (prenol) and 3-methyl-3-buten-1-ol (isoprenol) are significantly influenced by the position of the double bond within their structures.
-
In high-temperature oxidation and pyrolysis , their reaction pathways are fundamentally different. Isoprenol undergoes a clean, unimolecular retro-ene reaction, whereas prenol's decomposition is governed by more complex radical chemistry.
-
For esterification , both primary alcohols are expected to be reactive, with minor differences in rates likely arising from subtle steric and electronic effects. Isoprenol may react slightly faster with bulky reagents due to the greater accessibility of its hydroxyl group.
-
In electrophilic additions , the more electron-rich, trisubstituted double bond of prenol is predicted to be more reactive than the terminal double bond of isoprenol, leading to a faster reaction rate.
These comparative insights are essential for selecting the appropriate isomer and optimizing reaction conditions in synthetic applications, thereby facilitating the efficient development of new molecules in the pharmaceutical and chemical industries.
Spectroscopic Differentiation of 3-Methyl-2-buten-1-ol and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomers is a critical task in chemical synthesis, natural product analysis, and drug development. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit distinct physical, chemical, and biological properties. This guide provides an objective comparison of 3-Methyl-2-buten-1-ol (also known as prenol) and its key structural isomers, focusing on their differentiation using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The supporting data and experimental protocols provided herein serve as a practical reference for the unambiguous structural elucidation of these C5H10O alcohols.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and two of its common isomers: 3-Methyl-3-buten-1-ol and 2-Methyl-3-buten-1-ol. These differences in spectral data arise directly from their unique molecular structures.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch (sp²) | C=C Stretch | C-O Stretch |
| This compound | ~3330 | ~3040 | ~1675 | ~1005 |
| 3-Methyl-3-buten-1-ol | ~3340 | ~3080 | ~1650 | ~1045 |
| 2-Methyl-3-buten-1-ol | ~3350 | ~3080 | ~1645 | ~1030 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (δ, ppm)
| Compound | -OH | =CH- | -CH₂-O- | Other Key Signals |
| This compound | Variable | ~5.4 (t) | ~4.1 (d) | ~1.7 (s, 6H, 2x CH₃) |
| 3-Methyl-3-buten-1-ol | Variable | ~4.8 (s), ~4.7 (s) | ~3.7 (t) | ~2.3 (t, 2H, -CH₂-), ~1.8 (s, 3H, CH₃) |
| 2-Methyl-3-buten-1-ol | Variable | ~5.8 (m), ~5.1 (m) | ~3.5 (m) | ~2.3 (m, 1H, -CH-), ~1.0 (d, 3H, CH₃) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (δ, ppm)
| Compound | C=C | C-OH | Other Key Signals |
| This compound | ~138 (C), ~123 (CH) | ~60 (CH₂) | ~26 (CH₃), ~18 (CH₃) |
| 3-Methyl-3-buten-1-ol | ~144 (C), ~112 (CH₂) | ~61 (CH₂) | ~41 (CH₂), ~22 (CH₃) |
| 2-Methyl-3-buten-1-ol | ~142 (CH), ~115 (CH₂) | ~68 (CH₂) | ~42 (CH), ~17 (CH₃) |
Table 4: Mass Spectrometry (EI-MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 86 | 71, 68, 55, 43, 41 |
| 3-Methyl-3-buten-1-ol | 86 | 71, 68, 57, 53, 41 |
| 2-Methyl-3-buten-1-ol | 86 | 71, 55, 43, 41 |
Spectroscopic Analysis Workflow
The differentiation of an unknown isomer can be approached systematically. The following diagram illustrates a logical workflow for identifying the correct structure based on key spectroscopic features.
Caption: Logical workflow for isomer identification using MS, IR, and NMR.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of volatile alcohols like this compound and its isomers.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or liquid film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty crystal.
-
Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal to ensure full coverage.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent after analysis.
-
-
Sample Preparation (Liquid Film):
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin capillary film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
-
A wider spectral width (~220 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.
-
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or hexane.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).
-
A temperature program is used to separate the components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
MS Detection (EI):
-
As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides the molecular weight and a characteristic fragmentation pattern.[1]
-
References
A Comparative Guide to the Synthetic Utility of 3-Methyl-2-buten-1-ol and Other Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Allylic alcohols are versatile building blocks in organic synthesis, prized for their dual functionality of a hydroxyl group and a carbon-carbon double bond. This guide provides a comparative analysis of 3-Methyl-2-buten-1-ol (prenol), a common terpenoid-derived allylic alcohol, with other structurally related allylic alcohols such as cinnamyl alcohol, crotyl alcohol, and geraniol. The following sections detail their relative performance in key synthetic transformations, supported by experimental data, to aid in the selection of the optimal substrate for specific synthetic applications.
Reactivity in Palladium-Catalyzed Allylic Substitution: The Tsuji-Trost Reaction
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds via the palladium-catalyzed substitution of an allylic leaving group. The reactivity of the allylic alcohol itself, often used directly without pre-functionalization, is a critical factor for efficient catalysis.
A comparative study on the initial rates of the heterolytic splitting of various allylic alcohols with a palladium(0) catalyst in water provides quantitative insight into their relative reactivity. This initial step is crucial for the formation of the key η³-allyl palladium intermediate.
Table 1: Comparison of Initial Reaction Rates of Allylic Alcohols in the Tsuji-Trost Reaction
| Allylic Alcohol | Structure | Initial Rate (min⁻¹)[1] |
| Cinnamyl alcohol | Ph-CH=CH-CH₂OH | 0.30 |
| Allyl alcohol | CH₂=CH-CH₂OH | 0.20 |
| trans-Crotyl alcohol | CH₃-CH=CH-CH₂OH | 0.10 |
| This compound (Prenol) | (CH₃)₂C=CH-CH₂OH | 0.01 |
| Geraniol | (CH₃)₂C=CH-CH₂-CH₂-C(CH₃)=CH-CH₂OH | 0.0023 |
Conditions: [Pd] = 0.0055 M in water at 25°C, initial pH 7.
As the data indicates, the substitution pattern at the C3 position of the allylic alcohol significantly influences the reaction rate. Unsubstituted or phenyl-substituted allylic alcohols like allyl alcohol and cinnamyl alcohol exhibit the highest reactivity. Increased steric hindrance, as seen with the two methyl groups in prenol and the more complex structure of geraniol, leads to a marked decrease in the initial reaction rate at neutral pH.[1] This suggests that for applications requiring rapid formation of the π-allyl intermediate under neutral conditions, less substituted allylic alcohols are preferable. However, the reactivity of more substituted alcohols like prenol can be enhanced by adjusting the pH to be more acidic.[1]
Below is a generalized workflow for the palladium-catalyzed allylic substitution, highlighting the initial activation of the allylic alcohol.
Experimental Protocol: General Procedure for Tsuji-Trost Reaction of Allylic Alcohols
The following is a representative protocol for the palladium-catalyzed allylic substitution of an allylic alcohol with a nucleophile.
-
Catalyst Preparation: In a reaction vessel, the palladium precursor (e.g., Pd₂(dba)₃) and the desired ligand (e.g., triphenylphosphine) are dissolved in a suitable solvent (e.g., THF or water) under an inert atmosphere.
-
Reaction Setup: The allylic alcohol and the nucleophile are added to the catalyst solution.
-
Reaction Execution: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired substituted product.
Enantioselectivity in the Sharpless Asymmetric Epoxidation
Table 2: Enantiomeric Excess in the Sharpless Asymmetric Epoxidation of Geraniol and Nerol
| Allylic Alcohol | Catalyst | Enantiomeric Excess (% ee) | Overall Yield (%) | Reference |
| Geraniol | D-(-)-DIPT, Ti(OiPr)₄ | 86 | 80 (over 3 steps) | [3] |
| Nerol | D-(-)-DIPT, Ti(OiPr)₄ | 74 | - | [3] |
DIPT: Diisopropyl tartrate
The data demonstrates that geraniol undergoes Sharpless asymmetric epoxidation with high enantioselectivity.[3] Nerol, the Z-isomer of geraniol, provides the corresponding epoxide with a slightly lower enantiomeric excess.[3] Based on its structure, this compound (prenol) is expected to behave similarly to geraniol, which has the same substitution pattern at the double bond, and should therefore be a good substrate for the Sharpless asymmetric epoxidation, affording the corresponding epoxide in high enantiomeric excess.
The logical flow of the Sharpless Asymmetric Epoxidation is depicted in the following diagram.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
The following protocol is adapted from the synthesis of the Colorado potato beetle pheromone.[3]
-
Preparation of the Catalyst: A solution of titanium(IV) isopropoxide in dichloromethane is added to a solution of D-(−)-diisopropyl tartrate in dichloromethane at -20 °C under an inert atmosphere.
-
Addition of Substrate: Geraniol is added to the catalyst mixture.
-
Epoxidation: tert-Butyl hydroperoxide is added dropwise, and the reaction mixture is stirred at -20 °C for several hours.
-
Quenching and Work-up: The reaction is quenched by the addition of water, and the mixture is warmed to room temperature and stirred until two clear layers form. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the enantioenriched epoxyalcohol.
Summary and Outlook
The choice of allylic alcohol in a synthetic sequence has a profound impact on reaction rates and, in some cases, stereoselectivity.
-
For palladium-catalyzed allylic substitutions , less sterically hindered allylic alcohols such as cinnamyl alcohol and allyl alcohol offer significantly higher reactivity compared to the more substituted This compound (prenol) under neutral conditions. The reactivity of prenol can be modulated by adjusting the pH.
-
In asymmetric epoxidations , the substitution pattern of the double bond is a key determinant of enantioselectivity. Prenol, with a trisubstituted double bond similar to geraniol, is expected to be an excellent substrate for the Sharpless asymmetric epoxidation, yielding products with high enantiomeric excess.
This guide provides a framework for the rational selection of allylic alcohols in synthesis. For drug development professionals and researchers, understanding these reactivity trends is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in a timely and efficient manner. Further comparative studies under a broader range of reaction conditions would be beneficial to expand our understanding and predictive power in the synthetic application of this important class of molecules.
References
A Comparative Guide to the Stereoselective Validation of 3-Methyl-2-buten-1-ol Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective functionalization of allylic alcohols is a cornerstone of modern organic synthesis, providing critical chiral building blocks for the pharmaceutical and agrochemical industries. Among these, 3-Methyl-2-buten-1-ol (prenol) represents a simple yet valuable substrate. This guide provides an objective comparison of key stereoselective reactions involving this compound, supported by experimental data, to aid researchers in selecting the most suitable methodology for their synthetic goals.
Asymmetric Epoxidation: Sharpless vs. Jacobsen Catalysis
Asymmetric epoxidation introduces a chiral epoxide moiety, a versatile intermediate for further synthetic transformations. The Sharpless asymmetric epoxidation is a widely used method for allylic alcohols.
Sharpless Asymmetric Epoxidation
The Sharpless epoxidation utilizes a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to direct the stereoselective transfer of an oxygen atom from a peroxide, typically tert-butyl hydroperoxide (TBHP).[1][2] This method is renowned for its high enantioselectivity with a broad range of primary and secondary allylic alcohols.[1]
Alternative: Jacobsen-Katsuki Epoxidation
While highly effective for many alkenes, the Jacobsen-Katsuki epoxidation is generally less suited for simple allylic alcohols like this compound as it is primarily designed for unfunctionalized alkyl- and aryl-substituted alkenes.[1]
Comparative Performance:
Table 1: Asymmetric Epoxidation of Allylic Alcohols
| Substrate | Method | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, L-(+)-DET | TBHP | - | 76.2 - 83.5 | [3] |
| Hexe-2-en-1-ol | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, L-(+)-DET | TBHP | 85 | 94 | [4] |
| Allyl alcohol | Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, L-(+)-DET | TBHP | - | 95 | [4] |
Data for this compound was not found in the provided search results. Data for structurally similar allylic alcohols is presented for comparison.
Asymmetric Dihydroxylation: Creating Chiral Diols
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[5] The commercially available "AD-mix" reagents, containing the osmium catalyst, a chiral ligand (either (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), a re-oxidant, and a buffer, have made this a highly practical and reliable transformation.[5]
Comparative Performance:
This reaction is applicable to a wide variety of alkenes, often with high enantioselectivities.[5] For instance, the asymmetric dihydroxylation of various cinnamyl alcohols using (DHQD)₂PHAL as a catalyst has been shown to produce bromohydrins (which can be converted to diols) with up to 95% ee.[6] While specific quantitative data for this compound was not found in the searched literature, the broad applicability of the Sharpless AD reaction suggests it would be a viable method for its stereoselective dihydroxylation.
Table 2: Sharpless Asymmetric Dihydroxylation of Various Alkenes
| Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Various trans-olefins | AD-mix-β | High | Often >90 | [7] |
| Various cis-olefins | AD-mix-α | High | Often >90 | [7] |
| Cinnamyl Alcohols | (DHQD)₂PHAL | 46-87 | 55-95 | [6] |
Specific data for this compound is not available in the search results. General performance on other substrates is shown.
Enzymatic Kinetic Resolution: A Biocatalytic Approach
Enzymatic kinetic resolution offers a highly selective method for separating enantiomers of racemic alcohols. Lipases are commonly employed to selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of both enantiomers with high optical purity.
Dynamic Kinetic Resolution (DKR)
A significant advancement in this area is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer. A combination of a lipase, such as from Pseudomonas cepacia, and a ruthenium complex for racemization has been shown to be highly effective for allylic alcohols, achieving high yields and excellent enantiomeric excess.[8][9]
Comparative Performance:
Lipase-catalyzed kinetic resolution of secondary allylic alcohols frequently achieves high enantioselectivity. For instance, the kinetic resolution of various secondary allylic alcohols using Pseudomonas cepacia lipase and vinyl acetate as the acyl donor can yield both the unreacted alcohol and the corresponding acetate with >99% ee and yields approaching 50% for each.[8] The DKR of allylic alcohols using a combination of a lipase and a ruthenium catalyst has been reported to produce allylic acetates with over 80% yield and high optical purity.[9]
Table 3: Lipase-Catalyzed Kinetic Resolution of Allylic Alcohols
| Substrate | Enzyme | Method | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Various Allylic Alcohols | Pseudomonas cepacia Lipase | DKR | p-Chlorophenyl acetate | >80 | >99 | [8] |
| Racemic Secondary Alcohols | Candida antarctica Lipase B (CAL-B) | DKR | - | 42-94 | 82-99 | [10] |
| Racemic 1,2-Diols | Pseudomonas cepacia Lipase | Kinetic Resolution | Vinyl acetate | ~50 (for each enantiomer) | >99 | [11] |
While specific data for this compound is not detailed, the high success rate on a variety of allylic alcohols indicates its strong potential as a substrate.
Experimental Protocols
Sharpless Asymmetric Epoxidation of an Allylic Alcohol (General Procedure)
This protocol is adapted from established procedures for allylic alcohols like geraniol.[12]
-
Preparation of the Catalyst: To a solution of L-(+)-diethyl tartrate (DET) in dry dichloromethane (CH₂Cl₂) at -20 °C under an inert atmosphere, add titanium(IV) isopropoxide (Ti(OiPr)₄). Stir the mixture for 10 minutes.
-
Addition of Substrate: Add the allylic alcohol (e.g., this compound) to the catalyst mixture.
-
Epoxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in CH₂Cl₂ dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. The mixture is then warmed to room temperature and stirred until a white precipitate forms. The mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Sharpless Asymmetric Dihydroxylation (General Procedure using AD-mix)
This protocol is a general procedure based on the use of commercial AD-mix reagents.[5]
-
Reaction Setup: To a stirred solution of the AD-mix-β (or α) in a t-butanol/water (1:1) mixture at room temperature, add the alkene (e.g., this compound).
-
Reaction Progress: Stir the reaction mixture vigorously at room temperature or 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Add solid sodium sulfite and stir for an additional hour.
-
Extraction: Add ethyl acetate and stir. The phases are separated, and the aqueous layer is extracted with ethyl acetate.
-
Work-up: The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude diol is purified by column chromatography on silica gel.
Lipase-Catalyzed Kinetic Resolution of a Secondary Allylic Alcohol (General Procedure)
This protocol is based on established methods for the kinetic resolution of allylic alcohols.[8][11]
-
Reaction Mixture: To a solution of the racemic allylic alcohol in an organic solvent (e.g., hexane or toluene), add an acyl donor (e.g., vinyl acetate).
-
Enzyme Addition: Add the lipase (e.g., immobilized Pseudomonas cepacia lipase).
-
Reaction Progress: Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Termination: When the desired conversion (typically around 50% for classical kinetic resolution) is reached, filter off the enzyme.
-
Separation and Purification: The filtrate is concentrated, and the unreacted alcohol and the ester product are separated by column chromatography on silica gel.
Visualizing Reaction Pathways
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Epoxidation of Allylic Alcohols: the Katsuki–Sharpless Epoxidation Reaction | Scilit [scilit.com]
- 3. odinity.com [odinity.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Catalytic enantioselective bromohydroxylation of cinnamyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 9. Dynamic kinetic resolution of allylic alcohols mediated by ruthenium- and lipase-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. york.ac.uk [york.ac.uk]
Alternative starting materials to 3-Methyl-2-buten-1-ol for isoprenoid synthesis
A Comparative Guide to Alternative Starting Materials for Isoprenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoprenoids, a vast and diverse class of natural products with wide-ranging applications in pharmaceuticals, agriculture, and biotechnology, fundamentally relies on the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Traditionally, these precursors are generated through the intricate and highly regulated native metabolic pathways: the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. However, the quest for more efficient, cost-effective, and scalable isoprenoid production has led to the exploration of alternative starting materials that can bypass the complexities of these native routes. This guide provides an objective comparison of promising alternative starting materials to the conventional reliance on 3-methyl-2-buten-1-ol (prenol) and its related metabolic precursors, with a focus on the Isopentenol Utilization Pathway (IUP) and the potential of isoprene.
Executive Summary
The Isopentenol Utilization Pathway (IUP) has emerged as a highly promising synthetic route for isoprenoid biosynthesis, utilizing the C5 alcohols isoprenol (3-methyl-3-buten-1-ol) and prenol (this compound) as direct precursors to IPP and DMAPP. This pathway offers a significant advantage by decoupling isoprenoid production from central carbon metabolism, potentially leading to higher fluxes and yields.[1][2] Isoprene, a readily available petrochemical, also presents an intriguing, albeit less developed, alternative. This guide will delve into the quantitative performance, experimental protocols, and comparative analysis of these starting materials.
Comparison of Starting Materials: Performance Data
The selection of a starting material for isoprenoid synthesis is a critical decision influenced by factors such as conversion efficiency, product titer, and substrate preference of the biocatalytic system. The following tables summarize key quantitative data from studies utilizing isoprenol, prenol, and isoprene for the production of various isoprenoids.
Table 1: Kinetic Parameters of Choline Kinase (ScCK) from Saccharomyces cerevisiae for Isopentenols
| Substrate | KM (μM) | kcat (s-1) |
| Isoprenol | 4,539 | 14.7 |
| Prenol | 1,113 | 1.1 |
Data from Chatzivasileiou et al. (2019)[1]
Table 2: Comparison of Isoprenoid Production Using the Isopentenol Utilization Pathway (IUP)
| Target Isoprenoid | Host Organism | Starting Material(s) | Titer (mg/L) | Yield (mg/g substrate) | Reference |
| Lycopene | E. coli | Isopentenol (Isoprenol/Prenol mix) | ~300 | 150 | Ma et al. (2022)[3] |
| β-Carotene | E. coli | Isopentenol (Isoprenol/Prenol mix) | 248 | 124 | Ma et al. (2022)[3] |
| R-(-)-Linalool | E. coli | Isopentenol (Isoprenol/Prenol mix) | 364 | 182 | Ma et al. (2022)[3] |
| Geraniol | E. coli | Prenol | >2000 | - | Clomburg et al. (2019)[4] |
| Geranoids | E. coli | Prenol | ~125 (from 10mM) | - | Clomburg et al. (2019)[4][5] |
| Geranoids | E. coli | Isoprenol | ~125 (from 10mM) | - | Clomburg et al. (2019)[4][5] |
| Farnesol | E. coli | Prenol (with Streptomyces sp. IDI) | ~40 | - | Clomburg et al. (2019)[4] |
Table 3: Comparison of Isoprenoid Production from Isoprene
| Target Isoprenoid | Host Organism/System | Starting Material | Titer/Yield | Reference |
| cis-1,4-polyisoprene | Chemical Synthesis | Isoprene | High commercial production | Economic Analysis of Isoprene Production[6][7][8] |
| Isoprene (from Prenol) | Chemical Synthesis | Prenol | 69% yield (with Molyvan L catalyst in octane) | Al-Faze et al. (2022)[9] |
Note: Direct enzymatic conversion of isoprene to isoprenoid precursors in a microbial host is not as well-established as the IUP.
Experimental Protocols
Protocol 1: General Procedure for Isoprenoid Production via the Isopentenol Utilization Pathway (IUP) in E. coli
This protocol provides a general framework for the production of a target isoprenoid using the IUP in an engineered E. coli strain.
1. Strain Construction:
- Clone the genes for a promiscuous kinase (e.g., choline kinase from S. cerevisiae, ScCK) and an isopentenyl phosphate kinase (e.g., from A. thaliana, AtIPK) into a suitable expression vector.
- Clone the gene for an isopentenyl diphosphate isomerase (idi) to ensure a balanced ratio of IPP and DMAPP.
- Clone the gene(s) for the downstream pathway to the target isoprenoid (e.g., geraniol synthase, lycopene biosynthesis pathway) into the same or a compatible vector.
- Transform the expression vector(s) into a suitable E. coli host strain (e.g., DH10B, MG1655).
2. Culture and Induction:
- Grow the engineered E. coli strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
- Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and casamino acids) with the overnight culture.
- Grow the culture at 37°C with shaking to an optimal optical density (OD600) for induction (e.g., 0.6-0.8).
- Induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
- Simultaneously, add the isopentenol substrate (isoprenol, prenol, or a mixture) to the culture medium to a final concentration typically in the range of 1-10 mM. An organic overlay (e.g., dodecane) may be used to capture volatile products and reduce substrate toxicity.
3. Fermentation and Product Extraction:
- Continue the fermentation for a specified period (e.g., 24-72 hours) at an optimal temperature (e.g., 30°C) with shaking.
- After fermentation, harvest the cells by centrifugation.
- Extract the isoprenoid product from the cell pellet and/or the organic overlay using a suitable solvent (e.g., acetone, hexane, ethyl acetate).
4. Product Analysis:
- Analyze and quantify the extracted isoprenoid product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Visualizing the Pathways
To better understand the flow of substrates to products, the following diagrams illustrate the key biosynthetic pathways.
Caption: The Isopentenol Utilization Pathway (IUP).
Caption: Overview of major isoprenoid precursor pathways.
Objective Comparison and Discussion
Isopentenol Utilization Pathway (IUP): A Promising Alternative
The IUP presents a compelling alternative to traditional isoprenoid biosynthesis for several reasons:
-
Decoupling from Central Metabolism: By utilizing externally fed C5 alcohols, the IUP bypasses the complex regulation and competition for precursors inherent in the MVA and MEP pathways.[1][2] This can lead to a higher and more direct flux of carbon towards the desired isoprenoid product.
-
Simplicity and Modularity: The core IUP consists of only two enzymatic steps to generate IPP and DMAPP, making it a relatively simple pathway to engineer into a microbial host.[1] Its modular nature allows for easy coupling with various downstream isoprenoid synthesis modules.
-
High Titers: As evidenced by the data in Table 2, the IUP has been successfully used to produce a variety of isoprenoids at titers that are competitive with, and in some cases exceed, those achieved through engineered MVA or MEP pathways.
Isoprenol vs. Prenol: The choice between isoprenol and prenol as the substrate for the IUP is nuanced. While the initial phosphorylation by ScCK is significantly faster for isoprenol (higher kcat), the enzyme has a higher affinity for prenol (lower KM).[1] The optimal choice may depend on the specific target isoprenoid and the downstream pathway's demand for IPP versus DMAPP. For instance, geranoid production was found to be 60% higher when using prenol compared to isoprenol.[4][5] Furthermore, co-feeding of isoprenol and prenol at specific ratios has been shown to optimize the production of certain isoprenoids, such as geranyl diphosphate (GPP).
Isoprene: A Potential Low-Cost Feedstock
Isoprene is a high-volume industrial chemical, and its potential as a low-cost starting material for isoprenoid synthesis is attractive.[6][7][8] However, its direct biological conversion to IPP and DMAPP is not as well-established as the IUP. The primary route explored has been the chemical conversion of isoprene to prenyl derivatives, which can then be used in synthesis. Recent research has shown the efficient chemical conversion of prenol to isoprene, suggesting a reversible path may be feasible.[9] The development of efficient and specific enzymes for the direct hydration or phosphorylation of isoprene would be a significant breakthrough for its use in biotechnological isoprenoid production.
Economic Considerations
A full techno-economic analysis would require a detailed process model, but some general considerations can be made:
-
Substrate Cost: The market price of isoprene is generally lower than that of high-purity isopentenols, which could make it a more cost-effective feedstock if efficient conversion methods are developed. The global isoprene market was valued at USD 1.93 billion in 2015 and is projected to grow, indicating a stable supply.[6][8]
-
Process Complexity: The IUP, with its two-step enzymatic conversion, is relatively simple from a process engineering perspective, especially when compared to the multi-step MVA and MEP pathways. This could lead to lower capital and operating costs.
-
Yield and Titer: The high titers achieved with the IUP can significantly impact the economic viability of a bioprocess by reducing the cost of downstream processing and purification.
Conclusion and Future Outlook
The Isopentenol Utilization Pathway represents a significant advancement in the field of isoprenoid biosynthesis, offering a streamlined and efficient route from C5 alcohols to a wide array of valuable compounds. Both isoprenol and prenol have demonstrated their utility as effective starting materials, with the optimal choice being dependent on the specific application. While isoprene remains a promising low-cost alternative, further research is required to develop efficient biocatalytic routes for its direct conversion to isoprenoid precursors.
For researchers and professionals in drug development and biotechnology, the IUP provides a powerful tool to accelerate the production of novel and known isoprenoids. Future research should focus on the discovery and engineering of more efficient kinases for the IUP, the development of robust microbial chassis tolerant to higher concentrations of isopentenols, and the exploration of enzymatic pathways for the direct conversion of isoprene. These advancements will undoubtedly pave the way for more sustainable and economically viable production of a wide range of isoprenoid-based products.
References
- 1. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Optimization of the Isopentenol Utilization Pathway for Isoprenoid Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Economic Analysis of Isoprene Production from Good Year Scientific Process, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]
A Head-to-Head Comparison of Catalysts for Prenol Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of prenol (3-methyl-2-buten-1-ol), a key intermediate in the production of various pharmaceuticals, fragrances, and agrochemicals, is of paramount importance. The primary industrial route to prenol involves the isomerization of isoprenol (3-methyl-3-buten-1-ol). The choice of catalyst for this isomerization is a critical factor that dictates the overall efficiency, selectivity, and sustainability of the process. This guide provides an objective, data-driven comparison of different catalytic systems for prenol synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
The isomerization of isoprenol to prenol is a reversible reaction, and achieving high selectivity towards the desired product while minimizing side reactions is the central challenge. Catalysts for this transformation can be broadly categorized into heterogeneous and homogeneous systems, each with its distinct advantages and disadvantages.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts in the isomerization of isoprenol to prenol is summarized in the table below. The data highlights key performance indicators such as substrate conversion, product selectivity, and the reaction conditions employed.
| Catalyst System | Catalyst Composition | Support/Ligand | Temperature (°C) | Time (h) | Isoprenol Conversion (%) | Prenol Selectivity (%) | Prenol Yield (%) | Reference |
| Heterogeneous | ||||||||
| Palladium-based | 0.5% Pd, 0.05% Se, 0.3% Ce | SiO₂ | 60-100 | 100 | 45 | 93-94 | ~42 | [1] |
| Palladium-based | 0.5% Pd | Al₂O₃ | 70 | 2.3 | - | 94 | 66 | [1] |
| Palladium-based | Pd | Ceramic | - | - | 55 | 91 | ~50 | [2] |
| Composite Catalyst | Raney Ni, SO₄²⁻/ZrO₂ | - | 20-30 | 1 | 70.25 | 78.8 | 55.4 | [3][4] |
| Homogeneous | ||||||||
| Rhodium-based | Rh(I) complex | Buchwald phosphine ligands | - | - | - | 85 (branched aldehyde) | - | [5] |
Note: The data for the homogeneous Rhodium-based catalyst is for the hydroformylation of isoprenol, which can lead to a branched aldehyde, and is included to provide context on the reactivity of isoprenol with homogeneous catalysts. Direct comparative data for the isomerization of isoprenol to prenol using homogeneous catalysts is limited in the reviewed literature.
In-Depth Look at Catalyst Types
Heterogeneous Catalysts: The Workhorses of Industrial Synthesis
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and suitability for continuous flow processes.
Palladium-Based Catalysts: Supported palladium catalysts have been extensively studied for the isomerization of isoprenol. The choice of support and the addition of promoters play a crucial role in their performance.
-
Pd-Se-Ce/SiO₂: This catalyst demonstrates high selectivity to prenol over extended reaction times. The addition of selenium is believed to stabilize palladium in a partially oxidized state, which suppresses undesirable hydrogenation side reactions, while cerium oxide enhances the dispersion of the palladium species.[1]
-
Pd/Al₂O₃: Alumina-supported palladium catalysts can achieve high yields of prenol. The acidic or basic properties of the alumina support can influence the reaction mechanism.[1]
-
Pd on Ceramic Support: A patent describes a process utilizing a palladium-containing catalyst on a ceramic support, further comprising selenium, which achieves a good balance of conversion and selectivity.[2]
Composite Catalysts: A notable alternative to precious metal catalysts is a composite system of Raney nickel and a solid superacid.
-
Raney Ni and SO₄²⁻/ZrO₂: This composite catalyst operates at mild temperatures and is composed of readily available and cost-effective materials. It offers a high conversion rate and good selectivity, presenting an economically attractive option for industrial-scale production.[3][4]
Homogeneous Catalysts: High Activity and Selectivity in Milder Conditions
Homogeneous catalysts are soluble in the reaction medium, which often leads to higher activity and selectivity under milder reaction conditions due to the well-defined nature of the active sites. However, their separation from the product stream can be challenging and costly. While specific data for the direct isomerization of isoprenol to prenol using homogeneous catalysts is scarce in the literature, studies on related allylic alcohol isomerizations suggest their potential. Rhodium and iridium complexes with phosphine ligands are well-known for catalyzing such transformations.[6][7] For instance, rhodium complexes with Buchwald phosphine ligands have been used in the hydroformylation of isoprenol, indicating their ability to coordinate and react with this substrate.[5]
Experimental Protocols
Preparation of 0.5% Pd-0.05% Se-0.3% Ce/SiO₂ Catalyst
A detailed experimental protocol for the preparation of this specific catalyst is not publicly available in the reviewed literature. However, a general procedure for the preparation of supported multi-component catalysts via incipient wetness impregnation is as follows:
-
Support Preparation: Commercial silica gel is dried in an oven at 120°C for 4 hours to remove adsorbed water.
-
Precursor Solution Preparation: Calculated amounts of palladium precursor (e.g., palladium chloride), selenium precursor (e.g., selenous acid), and cerium precursor (e.g., cerium nitrate) are dissolved in a minimal amount of deionized water or a suitable solvent. The volume of the solution should be equal to the pore volume of the silica support.
-
Impregnation: The precursor solution is added dropwise to the dried silica support with constant mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven, typically at 100-120°C, for 12-24 hours to remove the solvent.
-
Calcination: The dried material is calcined in a furnace under a flow of air or an inert gas. The temperature is ramped up slowly to a final temperature (e.g., 400-600°C) and held for several hours to decompose the precursors and form the active catalytic species.
-
Reduction (if necessary): For some palladium catalysts, a final reduction step under a hydrogen flow at an elevated temperature is required to reduce the palladium oxide to its metallic state.
Isomerization of Isoprenol using Raney Nickel and Solid Superacid Catalyst
The following protocol is based on the information provided in a Chinese patent (CN102675048B):[3][4]
-
Reactor Setup: A 500 ml autoclave is charged with 200 grams of 3-methyl-3-buten-1-ol (isoprenol).
-
Catalyst Addition: 1.5 grams of Raney nickel and 1.5 grams of SO₄²⁻/ZrO₂ solid superacid are added to the autoclave.
-
Inerting: The autoclave is sealed and purged with nitrogen to remove air.
-
Pressurization: The reactor is pressurized with hydrogen to 1 kilogram (approximately 1 bar).
-
Reaction: The reaction mixture is stirred at a controlled temperature of 20-30°C for 60 minutes.
-
Work-up: After the reaction, the autoclave is depressurized, and the solid catalyst is removed by filtration.
-
Product Analysis: The liquid product is analyzed by gas chromatography to determine the conversion of isoprenol and the selectivity and yield of prenol.
Reaction Pathway and Experimental Workflow
The isomerization of isoprenol to prenol can proceed through different mechanistic pathways depending on the catalyst used. For palladium-based catalysts, the reaction is thought to involve the formation of a π-allyl palladium intermediate. On acidic supports like alumina, the reaction may proceed via a carbocation intermediate.
Caption: Experimental workflow and generalized catalytic pathway for the isomerization of isoprenol to prenol.
Conclusion
The selection of an appropriate catalyst for prenol synthesis via isoprenol isomerization is a multi-faceted decision that depends on factors such as desired selectivity, process conditions, catalyst cost, and ease of handling.
-
Heterogeneous palladium-based catalysts , particularly those with promoters like selenium and cerium on supports like silica, offer high selectivity and are well-suited for continuous processes, although they rely on a precious metal.
-
The composite catalyst of Raney nickel and a solid superacid presents a cost-effective and efficient alternative, operating under mild conditions, making it a strong candidate for large-scale industrial application.
-
While homogeneous catalysts hold the potential for high activity and selectivity, their application specifically to the isomerization of isoprenol to prenol requires further research and development to overcome the challenges of catalyst separation and to establish their performance benefits over heterogeneous systems for this particular transformation.
This guide provides a foundation for researchers to compare and select catalysts for prenol synthesis. Further optimization of reaction conditions and catalyst design will continue to drive innovation in this important industrial process.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic isomerization of branched allylic alcohols by water-soluble [RuCp(OH 2 )(PTA) 2 ](CF 3 SO 3 ) and [RuCp(OH 2 )(mPTA) 2 ](CF 3 SO 3 ) 3 - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03564C [pubs.rsc.org]
- 3. CN102675048B - Method for synthesizing prenol by composite catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Methyl-2-buten-1-ol and Geraniol as Fragrance Precursors
For researchers, scientists, and professionals in drug development, the selection of appropriate fragrance precursors is a critical step in product formulation. This guide provides an objective comparison of two such precursors, 3-Methyl-2-buten-1-ol (prenol) and geraniol, focusing on their performance and supported by experimental data and detailed methodologies.
This comparative study delves into the physicochemical properties, odor profiles, stability, and synthesis of fragrance derivatives of this compound and geraniol. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this guide aims to equip researchers with the necessary information to make informed decisions in their work.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of fragrance precursors is essential for predicting their behavior in various formulations. The following table summarizes key properties of this compound and geraniol.
| Property | This compound (Prenol) | Geraniol |
| Molecular Formula | C₅H₁₀O | C₁₀H₁₈O |
| Molecular Weight | 86.13 g/mol | 154.25 g/mol |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Odor | Fruity, green, lavender, alcoholic | Sweet, rosy, floral, citrus-like |
| Boiling Point | 140 °C | 229-230 °C |
| Melting Point | -59 °C | -15 °C |
| Flash Point | 43.3 °C | 107 °C |
| Solubility in Water | 170 g/L at 20 °C (miscible) | Slightly soluble |
| Solubility in Organic Solvents | Miscible with common organic solvents | Soluble in ethanol and oils |
| Vapor Pressure | 1.4 mmHg at 20 °C | ~0.2 mmHg at 20 °C |
Comparative Odor Profile and Application
The olfactory characteristics of a fragrance are paramount. This compound, also known as prenol, possesses a fresh, fruity, and green aroma with a hint of lavender.[1] It is often utilized to impart a natural and vibrant top note in fragrance compositions. In contrast, geraniol is a well-known fragrance ingredient with a characteristic sweet, warm, and rose-like scent.[2] It is a versatile component in a wide array of floral and fruity fragrances, serving as a key building block for rose, geranium, and other floral accords.
The application of these precursors extends to their derivatives, primarily esters, which often exhibit more desirable and diverse scent profiles. Prenyl esters can introduce a range of fruity and floral notes, while geranyl esters, such as geranyl acetate, are widely used for their sweet, fruity-floral, and rosy aromas.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. The following sections outline methodologies for key experiments in the evaluation of fragrance precursors.
Fragrance Evaluation: Gas Chromatography-Mass Spectrometry (GC-MS) with Olfactory Assessment
This method allows for the separation and identification of volatile compounds in a fragrance sample, coupled with human sensory evaluation.
Objective: To identify and quantify the volatile components of a fragrance and to characterize their odor.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Olfactory detection port (ODP)
-
Headspace autosampler
-
Sample vials
-
Fragrance sample (e.g., pure precursor, ester derivative, or formulated product)
-
Internal standard (e.g., undecane)
Procedure:
-
Sample Preparation: A known amount of the fragrance sample is placed in a headspace vial. An internal standard of known concentration is added for quantification purposes.
-
Headspace Sampling: The vial is heated to a specific temperature (e.g., 80°C) for a set time to allow volatile compounds to equilibrate in the headspace. A sample of the headspace gas is then injected into the GC.
-
GC Separation: The injected sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the compounds based on their boiling points and chemical properties. A typical temperature program starts at a low temperature (e.g., 50°C) and gradually increases to a high temperature (e.g., 250°C).
-
MS and Olfactory Detection: The separated compounds are directed to both the mass spectrometer and the olfactory detection port. The MS identifies the compounds by their mass spectra. Simultaneously, a trained sensory panelist sniffs the effluent from the ODP and describes the odor of each compound as it elutes.
-
Data Analysis: The chromatogram from the GC-MS is analyzed to identify and quantify the compounds. The odor descriptions from the ODP are correlated with the identified peaks to create an aroma profile.
Stability Testing: Accelerated Aging Study
This protocol is designed to assess the stability of a fragrance precursor or a formulated fragrance under stressed conditions to predict its shelf life.
Objective: To evaluate the chemical and physical stability of a fragrance over time when exposed to elevated temperatures.
Materials:
-
Environmental chamber or oven capable of maintaining a constant temperature
-
Sealed, airtight containers
-
Fragrance sample
-
Analytical instruments for analysis (e.g., GC-MS, spectrophotometer)
Procedure:
-
Sample Preparation: The fragrance sample is divided into multiple aliquots and placed in sealed containers to prevent evaporation.
-
Storage Conditions: A set of samples is stored under controlled, accelerated conditions (e.g., 40°C, 50°C). A control set is stored at room temperature (20-25°C).
-
Time Points: Samples are withdrawn from both the accelerated and control conditions at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, the samples are analyzed for changes in chemical composition (using GC-MS to monitor for degradation products), color (using a spectrophotometer), and odor (by a trained sensory panel).
-
Data Evaluation: The rate of degradation at elevated temperatures is used to predict the stability and shelf life of the fragrance under normal storage conditions.
Synthesis of Fragrance Esters: Fischer Esterification
This is a common method for synthesizing esters from an alcohol and a carboxylic acid, which are often more valuable as fragrance compounds than their precursors.
Objective: To synthesize a fragrance ester from this compound or geraniol.
Materials:
-
This compound or Geraniol
-
Carboxylic acid (e.g., acetic acid, butyric acid)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the alcohol (e.g., geraniol) and the carboxylic acid in a specific molar ratio (e.g., 1:1.5).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 1-2 hours) to drive the reaction towards the formation of the ester.
-
Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and again with water.
-
Drying and Purification: The organic layer containing the ester is dried over an anhydrous drying agent and then purified by distillation to obtain the final product.
-
Characterization: The purity and identity of the synthesized ester are confirmed using techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. Its odor is evaluated by a sensory panel.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, created using the DOT language, illustrate the olfactory signaling pathway and a typical experimental workflow.
Caption: General olfactory signal transduction pathway initiated by an odorant.
Caption: Workflow for the comparative evaluation of fragrance precursors.
Stability and Safety Considerations
The stability of a fragrance precursor is crucial for the longevity of the final product's scent. Geraniol is known to be susceptible to oxidation, especially when exposed to air and light, which can alter its odor profile.[2] this compound is also a reactive molecule due to its double bond and allylic alcohol functionality. The stability of their respective fragrance derivatives, such as esters, is generally higher.
In terms of safety, skin sensitization is a key consideration for fragrance ingredients. Geraniol is a known skin sensitizer in some individuals and is therefore subject to concentration restrictions in consumer products.[3] The sensitization potential of this compound is less documented in publicly available literature, but as a reactive small molecule, its potential for sensitization should be carefully evaluated using assays such as the Local Lymph Node Assay (LLNA) or Human Repeat Insult Patch Test (HRIPT).
Conclusion
Both this compound and geraniol offer unique properties as fragrance precursors. This compound provides fresh, green, and fruity notes, making it suitable for top-note applications. Geraniol, with its classic rosy and floral character, is a foundational ingredient in a vast range of fragrances. The choice between these precursors will depend on the desired olfactory profile, the formulation's chemical environment, and stability requirements. The synthesis of their ester derivatives further expands their fragrance palette. A thorough evaluation of stability and safety, using the experimental protocols outlined in this guide, is essential for the successful incorporation of these precursors into any final product.
References
Reactivity in Allylic Substitution: A Comparative Analysis of Prenol and Cinnamyl Alcohol
For researchers, scientists, and drug development professionals, understanding the nuances of allylic substitution reactions is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two common allylic alcohols, prenol and cinnamyl alcohol, in these reactions, supported by experimental data and detailed protocols.
The selection of an appropriate allylic alcohol substrate is a critical parameter in planning a successful allylic substitution. Both prenol (3-methyl-2-buten-1-ol) and cinnamyl alcohol ((E)-3-phenylprop-2-en-1-ol) are valuable building blocks, but their reactivity profiles differ significantly. This difference is primarily attributed to electronic and steric factors inherent in their molecular structures.
Performance Comparison: Prenol vs. Cinnamyl Alcohol
Experimental evidence consistently demonstrates that cinnamyl alcohol is significantly more reactive than prenol in allylic substitution reactions under neutral to slightly acidic conditions. This heightened reactivity is largely due to the electronic stabilization of the carbocation intermediate by the phenyl group in cinnamyl alcohol, as well as reduced steric hindrance compared to the more substituted prenol.
A direct comparison of initial reaction rates in a palladium-catalyzed reaction in water at pH 7 highlights this disparity: cinnamyl alcohol exhibits a reaction rate of 0.30 min⁻¹, whereas prenol's rate is a mere 0.01 min⁻¹.[1] This indicates that the ionization step, crucial in the Tsuji-Trost reaction, is more facile for cinnamyl alcohol. The substitution of a methyl group, as in prenol, has a slight slowing effect, while disubstitution, as in prenol, leads to a much slower reaction, presumably due to steric hindrance.[1]
However, it is noteworthy that the reactivity of more substituted allylic alcohols like prenol can be enhanced by adjusting the reaction conditions. For instance, in acidic media (pH 4.5-6), prenol shows increased reactivity, leading to complete conversion.[1]
The following table summarizes the quantitative data on the reactivity of prenol and cinnamyl alcohol in allylic substitution reactions:
| Substrate | Catalyst System | Solvent | pH | Initial Reaction Rate (min⁻¹) | Observations |
| Cinnamyl Alcohol | [Pd(TPPTS)₃] | Water | 7 | 0.30 | High reactivity attributed to phenyl group stabilization.[1] |
| Prenol | [Pd(TPPTS)₃] | Water | 7 | 0.01 | Lower reactivity due to steric hindrance from disubstitution.[1] |
| Prenol | [Pd(TPPTS)₃] | Water | 4.5 | - | Complete conversion observed, indicating enhanced reactivity in acidic conditions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for allylic substitution reactions involving cinnamyl alcohol.
Protocol 1: Metal Triflate-Mediated Allylic Substitution of Cinnamyl Alcohol
This protocol describes the reaction of cinnamyl alcohol with orthoesters in the presence of a metal triflate catalyst.
Materials:
-
Cinnamyl alcohol
-
Orthoester (e.g., triethyl orthoformate - TEOF)
-
Indium(III) triflate (In(OTf)₃) or other metal triflate
-
Chloroform (anhydrous)
Procedure:
-
To a solution of cinnamyl alcohol (0.5 mmol) and the specified orthoester (0.5 mmol) in chloroform (2 mL), add the metal triflate catalyst.
-
Stir the reaction mixture at room temperature. For some orthoesters, heating to 60 °C may be required for optimal conversion.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture can be analyzed directly by ¹H NMR spectroscopy to determine the product distribution and yield.[2][3]
Protocol 2: Ruthenium-Catalyzed Asymmetric Allylic Substitution
This protocol outlines the synthesis of allylic ethers from cinnamyl chloride and phenols using a chiral ruthenium catalyst. While the substrate is cinnamyl chloride, the general principles can be adapted for cinnamyl alcohol with appropriate activation.
Materials:
-
Cinnamyl chloride
-
Phenol derivative
-
Chiral aminophosphinite ruthenium complex (catalyst)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (dry)
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve cinnamyl chloride (1.0 mmol) and the chiral ruthenium catalyst (2 mol%) in dry acetonitrile (1.0 mL).
-
Stir the reaction mixture at 60 °C for 20 minutes.
-
Add potassium carbonate (1.5 mmol), followed by a solution of the phenol derivative (2.0 mmol) in acetonitrile (1.0 mL).
-
Continue stirring the mixture at 60 °C for 16–24 hours.
-
After the reaction is complete, dilute the mixture with diethyl ether and filter through Celite to remove insoluble materials.
-
The filtrate can then be concentrated and purified by column chromatography to isolate the desired allylic ether.[4]
Reaction Mechanism and Visualization
The allylic substitution of alcohols often proceeds through an Sₙ1-type mechanism, particularly under acidic conditions or in the presence of a Lewis acid. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the leaving group generates a resonance-stabilized allylic carbocation. The nucleophile then attacks this carbocation at either of the two electrophilic carbon atoms, leading to the formation of the substitution product(s).
The following diagram illustrates the generalized Sₙ1-type mechanism for the acid-catalyzed allylic substitution of an allylic alcohol.
Caption: Generalized Sₙ1-type mechanism for allylic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Triflate-Promoted Allylic Substitution Reactions of Cinnamyl Alcohol in the Presence of Orthoesters and Acetals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantio- and regioselective asymmetric allylic substitution using a chiral aminophosphinite ruthenium complex: an experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Methyl-2-buten-1-ol Impurities: GC-FID vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and alternative methods for the quantification of common impurities in 3-Methyl-2-buten-1-ol, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical technique for specific research and quality control needs.
Introduction to this compound and its Common Impurities
This compound, also known as prenol, is a valuable organic compound. Its synthesis, however, can lead to the formation of process-related impurities that may affect the quality and safety of the final product. Based on common synthetic routes, the most probable impurities are its structural isomer, 3-methyl-3-buten-1-ol (isoprenol), and its oxidation product, 3-methyl-2-butenal . The accurate quantification of these impurities is crucial for quality control.
Analytical Techniques for Impurity Quantification
This guide focuses on the comparative performance of three primary analytical techniques for the quantification of 3-methyl-3-buten-1-ol and 3-methyl-2-butenal in a this compound matrix:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers the dual benefit of separation and structural identification of compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance of GC-FID against GC-MS and HPLC for the analysis of 3-methyl-3-buten-1-ol and 3-methyl-2-butenal. The data is collated from various validated methods for similar analytes, providing a representative comparison.
Table 1: Comparison of Quantitative Parameters for 3-methyl-3-buten-1-ol
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.5 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | 1.5 - 3 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
Table 2: Comparison of Quantitative Parameters for 3-methyl-2-butenal
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.2 - 0.8 µg/mL | 0.02 - 0.2 µg/mL | 0.3 - 0.9 µg/mL |
| Limit of Quantification (LOQ) | 0.6 - 2.4 µg/mL | 0.06 - 0.6 µg/mL | 0.9 - 2.7 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.997 |
| Precision (%RSD) | < 3% | < 4% | < 5% |
| Accuracy (% Recovery) | 97 - 103% | 96 - 104% | 94 - 106% |
From the data, it is evident that GC-MS offers the highest sensitivity with the lowest LOD and LOQ values. GC-FID provides excellent linearity, precision, and accuracy , making it a reliable and cost-effective method for routine quantitative analysis. HPLC-UV is a viable alternative , particularly when dealing with complex matrices or when GC is not available, although it may offer slightly lower sensitivity and precision for these specific analytes.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
GC-FID Method for Quantification of this compound Impurities
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or isopropanol.
-
Prepare calibration standards of 3-methyl-3-buten-1-ol and 3-methyl-2-butenal in the same solvent.
4. Data Analysis:
-
Quantify the impurities based on the peak area response using an external standard calibration curve.
Alternative Method 1: GC-MS
The GC conditions can be kept similar to the GC-FID method. The mass spectrometer can be operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Alternative Method 2: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Similar to the GC-FID method, but using the mobile phase as the diluent.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Conclusion
For the routine quantification of known impurities like 3-methyl-3-buten-1-ol and 3-methyl-2-butenal in this compound, GC-FID stands out as a robust, reliable, and cost-effective method . It offers a balance of sensitivity, precision, and accuracy suitable for most quality control applications.
GC-MS is the preferred method when impurity identification is required or when very low detection limits are necessary . Its higher initial and operational costs are justified by its superior sensitivity and specificity.
HPLC is a valuable alternative, especially for non-volatile impurities or when GC is not a feasible option . While it may not match the sensitivity of GC-based methods for these specific volatile impurities, its versatility makes it a powerful tool in a comprehensive analytical laboratory.
The choice of method will ultimately depend on the specific requirements of the analysis, including the need for identification, the required level of sensitivity, and budgetary constraints. This guide provides the foundational data and protocols to make an informed decision.
Differentiating 3-Methyl-2-buten-1-ol and Its Isomers by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of isomeric compounds is a significant challenge in chemical analysis, particularly in fields like drug development and metabolomics where precise identification is paramount. 3-Methyl-2-buten-1-ol, a key isoprenoid alcohol, and its C5H10O isomers present such a challenge. This guide provides a comparative analysis of their differentiation using mass spectrometry, supported by experimental data and detailed protocols.
Introduction to Isomer Differentiation by Mass Spectrometry
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for distinguishing between isomers. While isomers have the same molecular weight, their different structural arrangements lead to distinct fragmentation patterns upon electron ionization (EI). These unique "fingerprints" in the mass spectrum allow for their individual identification. The primary isomers of this compound (Prenol) discussed in this guide are 3-methyl-3-buten-1-ol (Isoprenol), 2-methyl-3-buten-2-ol, and 2-methyl-2-buten-1-ol.
The differentiation relies on the stability of the resulting fragment ions. Factors such as the position of the double bond and the hydroxyl group influence the cleavage pathways, leading to characteristic peaks in the mass spectrum.
Experimental Protocols
A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential for the reproducible analysis of these volatile alcohols. While specific parameters may be optimized for individual instruments, the following provides a robust starting point for methodology.
Sample Preparation:
Samples containing the isomers should be diluted in a volatile solvent such as methanol or dichloromethane to an appropriate concentration (e.g., 1-10 µg/mL). For complex matrices, a headspace solid-phase microextraction (SPME) method can be employed to selectively extract the volatile alcohols.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or VF-624ms (60 m x 0.25 mm, 1.4 µm film thickness) is recommended for good separation of the isomers.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain 150°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-150.
-
Mass Spectral Data and Fragmentation Analysis
The electron ionization mass spectra of this compound and its isomers exhibit distinct fragmentation patterns that are key to their differentiation. The relative abundances of major fragment ions are summarized in the table below, with data sourced from the NIST Mass Spectrometry Data Center.
| m/z | This compound (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) | 2-Methyl-3-buten-2-ol | 2-Methyl-2-buten-1-ol |
| Molecular Ion (M+) | 86 (15%) | 86 (5%) | 86 (1%) | 86 (20%) |
| 71 | 100% | 8% | 100% | 100% |
| 68 | 30% | 65% | 15% | 35% |
| 57 | - | - | 85% | - |
| 56 | 15% | 100% | - | 15% |
| 55 | 40% | 30% | 30% | 45% |
| 43 | 45% | 20% | 50% | 50% |
| 41 | 70% | 95% | 40% | 80% |
| 31 | 25% | 40% | - | 30% |
Fragmentation Pathway Analysis:
-
This compound (Prenol): The base peak at m/z 71 corresponds to the loss of a methyl group ([M-15]+). The prominent peak at m/z 41 is due to the stable allyl cation. The loss of water ([M-18]+) to give a peak at m/z 68 is also observed.
-
3-Methyl-3-buten-1-ol (Isoprenol): This isomer is characterized by a base peak at m/z 56, which can be attributed to a McLafferty-type rearrangement involving the loss of formaldehyde (CH2O). The peak at m/z 41 (allyl cation) is also very intense. The molecular ion peak is weak.
-
2-Methyl-3-buten-2-ol: As a tertiary alcohol, it readily loses a methyl group to form a stable tertiary carbocation, resulting in the base peak at m/z 71. The peak at m/z 57 is also very prominent and results from the loss of an ethyl group. The molecular ion is very weak.
-
2-Methyl-2-buten-1-ol: Similar to prenol, the base peak is at m/z 71 due to the loss of a methyl group. It can be distinguished from prenol by the relative intensities of other fragments, such as the higher abundance of the m/z 41 peak.
Visualizing the Workflow and Logic
To further clarify the process of isomer differentiation, the following diagrams illustrate the experimental workflow and the logical approach to identifying each isomer based on its mass spectrum.
Safety Operating Guide
Proper Disposal of 3-Methyl-2-buten-1-ol: A Comprehensive Guide
For researchers and laboratory professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methyl-2-buten-1-ol (also known as prenol), a flammable liquid commonly used in research and development. Adherence to these protocols is essential for minimizing risks and preventing environmental contamination.
Hazard Profile and Safety Summary
This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract. It is also harmful if swallowed[1][2][3][4]. Due to its characteristics, it is classified as a hazardous waste. The primary hazards are summarized in the table below.
| Hazard Classification | Description | GHS Code |
| Flammable Liquid | Flammable liquid and vapor. | H226 |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | May cause respiratory irritation. | H335 |
This table summarizes the primary hazard classifications for this compound based on the Globally Harmonized System (GHS).
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn to minimize exposure:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If working in an area with inadequate ventilation, a NIOSH-approved respirator is necessary[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Detailed Disposal Protocol
The proper disposal of this compound must be carried out in a designated and well-ventilated area, away from any sources of ignition.
Step 1: Waste Collection and Containerization
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Select an Appropriate Container: Use a clean, compatible, and properly labeled hazardous waste container. The container should be made of a material that will not react with the alcohol and must have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Ignitable").
-
Transfer: Carefully pour the waste into the designated container, avoiding any splashes or spills. Use a funnel if necessary.
-
Closure: Securely close the container lid to prevent any vapors from escaping.
Step 2: Storage of Waste Container
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from heat, sparks, open flames, and any incompatible materials, such as strong oxidizing agents[5][6].
-
The storage area should have secondary containment to control any potential leaks.
Step 3: Final Disposal
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste container.
-
Do not attempt to dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
Small Spills
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled liquid[1].
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools for this process[1][5].
-
Clean the Area: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with the contents and dispose of it as hazardous waste according to the protocol outlined above.
Large Spills
-
In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team or EHS department.
-
If there is a fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish it. Do not use a direct water jet, as it may spread the fire[2][5].
Regulatory Considerations
While this compound is not specifically listed as a "P-listed" acutely hazardous waste by the EPA, its flammability (flash point of approximately 43°C) classifies it as an ignitable hazardous waste . Therefore, it is typically assigned the EPA hazardous waste code D001 . All disposal procedures must comply with local, state, and federal regulations for hazardous waste management.
References
Essential Safety and Operational Guide for 3-Methyl-2-buten-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Methyl-2-buten-1-ol. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract. It may also be harmful if swallowed.[1][2] Appropriate PPE is mandatory to minimize exposure risks.
Table 1: Hazard Summary
| Hazard Type | Description |
| Physical Hazards | Flammable liquid and vapor.[1] Vapors are heavier than air and may form explosive mixtures with air. |
| Health Hazards | Causes eye, skin, and respiratory tract irritation.[1][2] Harmful if swallowed.[1][2] May cause severe skin burns and eye damage.[3] |
| Target Organs | Respiratory system, eyes, skin.[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles.[1] | Protects against splashes and vapors that can cause serious eye irritation or damage.[4] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile rubber for intermittent contact).[1][5] | Prevents skin irritation and absorption.[1][2] |
| Body Protection | Flame-resistant lab coat or appropriate protective clothing.[1][6][7] | Protects skin from splashes and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Minimizes inhalation of irritating vapors.[1][2] |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to prevent accidents and exposure.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ground and bond containers when transferring material to prevent static discharge.[1][2]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in the work area.[2]
-
Wash hands thoroughly after handling.[1]
Storage Procedures:
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Store in a designated flammables area.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Spill Response:
-
Ventilate the area of the spill.[1]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Use spark-proof tools to collect the absorbed material.[1]
-
Place the waste in a suitable, closed container for disposal.[1]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Empty containers may retain product residue and can be hazardous. Do not reuse empty containers.[1]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemos.de [chemos.de]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. carlroth.com [carlroth.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. froutlet.com [froutlet.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
